2-Cyclopropyl-4-ethynylthiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-4-ethynyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-2-7-5-10-8(9-7)6-3-4-6/h1,5-6H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKIJFKBBATRRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CSC(=N1)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties and structure of 2-Cyclopropyl-4-ethynylthiazole
Content Type: Technical Monograph / Chemical Profile Subject: 2-Cyclopropyl-4-ethynylthiazole (CAS: 1849223-21-7) Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads
Part 1: Executive Summary & Core Utility
2-Cyclopropyl-4-ethynylthiazole is a high-value heterocyclic building block, primarily utilized in the synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGluR5).
Structurally, it combines three distinct pharmacophoric elements:
-
Thiazole Core: Acts as a bioisostere for pyridine/imidazole, providing specific dipole orientation and hydrogen bond acceptor capabilities.
-
Cyclopropyl Moiety (C2-position): Enhances metabolic stability against oxidative dealkylation (compared to isopropyl or ethyl groups) and improves blood-brain barrier (BBB) permeability due to its unique lipophilic character.
-
Ethynyl Group (C4-position): A rigid, linear spacer essential for maintaining the precise spatial arrangement required for allosteric binding pockets. It also serves as a "click-ready" handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Part 2: Chemical Structure & Physicochemical Profiling
Structural Analysis
The molecule is characterized by a planar 1,3-thiazole ring substituted at the 2- and 4-positions. The electronic push-pull mechanism between the sulfur lone pairs and the electronegative nitrogen creates a distinct electrostatic potential map.
| Feature | Description | Impact on Drug Design |
| Molecular Formula | C₈H₇NS | Low MW (<200) allows for significant elaboration in fragment-based drug design (FBDD). |
| Cyclopropyl Ring | Increases lipophilicity (LogP) without the rotatable bond penalty of alkyl chains. | |
| Terminal Alkyne | Provides a rigid vector for extending the molecule into deep protein pockets. | |
| Thiazole Nitrogen | Weak base (pKa ~2.5); acts as a hydrogen bond acceptor. |
Physicochemical Properties (Predicted)
-
LogP: 2.3 ± 0.4 (Optimized for CNS penetration)
-
Topological Polar Surface Area (TPSA): ~13 Ų (Thiazole N)
-
H-Bond Donors: 1 (Terminal Alkyne C-H, weak)
-
H-Bond Acceptors: 1 (Thiazole N)
-
Rotatable Bonds: 1 (Cyclopropyl-Thiazole bond)
Part 3: Synthetic Methodology
The synthesis of 2-Cyclopropyl-4-ethynylthiazole typically follows a convergent route, utilizing transition-metal catalyzed cross-coupling to install the alkyne functionality onto a pre-formed thiazole core.
Primary Synthesis Route: Sonogashira Coupling
This protocol describes the installation of the ethynyl group via a trimethylsilyl (TMS) protected intermediate to prevent homocoupling.
Reagents:
-
Substrate: 2-Cyclopropyl-4-bromothiazole
-
Coupling Partner: Trimethylsilylacetylene (TMSA)
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
-
Co-catalyst: CuI (2 mol%)
-
Base/Solvent: Et₃N / THF (degassed)
Step-by-Step Protocol:
-
Inertion: Charge a reaction vessel with 2-Cyclopropyl-4-bromothiazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.02 eq). Evacuate and backfill with Argon (3x).
-
Addition: Add degassed THF (0.2 M concentration) and Et₃N (3.0 eq). Add TMS-acetylene (1.2 eq) dropwise via syringe.
-
Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC/LC-MS for consumption of bromide.
-
Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate.
-
Deprotection: Dissolve the crude TMS-intermediate in MeOH. Add K₂CO₃ (1.5 eq) and stir at RT for 30 mins.
-
Purification: Dilute with water, extract with EtOAc. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Synthesis Workflow Diagram
Caption: Convergent synthesis via Sonogashira coupling and subsequent desilylation.
Part 4: Reactivity & Applications in Drug Discovery
"Click" Chemistry (CuAAC)
The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition. This is particularly useful for:
-
Fragment Linking: Connecting the 2-cyclopropylthiazole pharmacophore to other active motifs (e.g., piperazines, pyridines) via a 1,2,3-triazole linker.
-
Probe Synthesis: Attaching fluorophores or biotin tags to mGluR5 ligands for imaging studies.
mGluR5 Antagonism Mechanism
This molecule serves as a core fragment for MTEP/CTEP analogs.
-
Binding Mode: The cyclopropyl group occupies a hydrophobic pocket in the transmembrane domain of mGluR5.
-
Selectivity: The rigidity of the alkyne-thiazole axis restricts conformational freedom, enhancing selectivity for mGluR5 over mGluR1.
Reactivity Profile Diagram
Caption: Key chemical transformations of the ethynyl and thiazole functionalities.
Part 5: Stability & Handling Protocols
Storage Conditions
-
Temperature: -20°C (Long-term). The terminal alkyne is prone to slow polymerization or oxidation if left at ambient temperature in light.
-
Atmosphere: Store under Argon or Nitrogen.
-
Solvent Compatibility: Stable in DMSO, DMF, DCM, and MeOH. Avoid acidic aqueous solutions for prolonged periods to prevent hydration of the alkyne.
Safety Hazards
-
Skin Irritant: Thiazoles can be sensitizers.
-
Reactive Moiety: Terminal acetylenes can form explosive acetylides with heavy metals (Ag, Cu) in their high oxidation states without ligands. Always use complexed catalysts.
References
-
Synthesis and SAR of mGluR5 Antagonists
-
Cyclopropyl Group Utility
- Title: The Cyclopropyl Group in Medicinal Chemistry: A Review.
- Source: Journal of Medicinal Chemistry.
-
URL:[Link]
-
Thiazole Synthesis Methodologies
Sources
An In-Depth Technical Guide to 2-Cyclopropyl-4-ethynylthiazole: A Putative Novel mGluR5 Negative Allosteric Modulator for CNS Research
Foreword: The Evolving Landscape of CNS Drug Discovery
The intricate signaling pathways of the central nervous system (CNS) present both a formidable challenge and a profound opportunity for therapeutic intervention. Among the most promising targets is the metabotropic glutamate receptor 5 (mGluR5), a key player in synaptic plasticity and neuronal excitability.[1][2] Negative allosteric modulators (NAMs) of mGluR5 have emerged as a promising class of compounds with potential therapeutic applications in a range of CNS disorders, including anxiety, depression, substance abuse, and neurodegenerative diseases.[2][3] This guide provides a comprehensive technical overview of the hypothesized mechanism of action and a proposed research framework for a novel investigational compound, 2-Cyclopropyl-4-ethynylthiazole, as a putative mGluR5 NAM.
The Therapeutic Rationale: Targeting the Metabotropic Glutamate Receptor 5 (mGluR5)
Glutamate is the principal excitatory neurotransmitter in the CNS, mediating fast synaptic transmission through ionotropic receptors and modulating neuronal activity through metabotropic glutamate receptors (mGluRs).[3] The mGluR family consists of eight subtypes, classified into three groups.[3] mGluR5, a member of the Group I mGluRs, is predominantly expressed postsynaptically in brain regions critical for learning, memory, and emotion, such as the cortex, hippocampus, and basal ganglia.[1][3]
Upon activation by glutamate, mGluR5, a Gq/11 protein-coupled receptor, initiates a signaling cascade through the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][3] This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), ultimately modulating neuronal excitability and synaptic plasticity.[1] Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders, making it a compelling target for drug discovery.[2][4]
The Allosteric Approach: A Paradigm of Precision
Targeting the orthosteric glutamate binding site on mGluR5 presents significant challenges due to its high degree of conservation across all mGluR subtypes, leading to a lack of selectivity.[1] Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a more refined approach.[4] Negative allosteric modulators (NAMs) do not compete with the endogenous ligand, glutamate, but rather decrease its affinity and/or efficacy.[4] This provides several advantages, including:
-
Enhanced Selectivity: The allosteric binding sites are less conserved across mGluR subtypes, allowing for the design of highly selective ligands.[1]
-
Saturability of Effect: The modulatory effect of NAMs is dependent on the presence of the orthosteric agonist, preventing a complete shutdown of the receptor and potentially offering a better safety profile.
-
Improved Drug-like Properties: Allosteric sites are often more "druggable," allowing for the development of small molecules with favorable pharmacokinetic properties.
Hypothesized Mechanism of Action of 2-Cyclopropyl-4-ethynylthiazole
Based on the well-established pharmacology of prototypical mGluR5 NAMs like 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-((2-methyl-4-thiazolyl)ethynyl)pyridine (MTEP), we hypothesize that 2-Cyclopropyl-4-ethynylthiazole acts as a selective, non-competitive antagonist of the mGluR5 receptor.[1][5] The proposed mechanism of action is as follows:
-
Binding to the Allosteric Site: 2-Cyclopropyl-4-ethynylthiazole is predicted to bind to an allosteric site located within the seven-transmembrane (7TM) domain of the mGluR5 receptor.[1][4] This binding event induces a conformational change in the receptor.
-
Negative Cooperativity: This conformational change reduces the affinity of glutamate for its orthosteric binding site on the Venus flytrap domain of the receptor.
-
Attenuation of G-Protein Coupling: The allosteric modulation also impairs the ability of the receptor to couple to and activate its cognate Gq/11 G-protein.
-
Inhibition of Downstream Signaling: Consequently, the activation of phospholipase C and the subsequent production of IP3 and release of intracellular calcium are diminished.[1][3] This dampens the excitatory postsynaptic signaling mediated by mGluR5.
Signaling Pathway Diagram
Caption: Proposed experimental workflow for the preclinical characterization of 2-Cyclopropyl-4-ethynylthiazole.
In Vitro Characterization
Objective: To determine the binding affinity, functional potency, and selectivity of 2-Cyclopropyl-4-ethynylthiazole for the mGluR5 receptor.
4.1.1. Radioligand Binding Assay
-
Principle: This assay measures the ability of the test compound to displace a radiolabeled mGluR5-specific ligand from its binding site.
-
Protocol:
-
Prepare cell membranes from a stable cell line overexpressing the human mGluR5 receptor.
-
Incubate the membranes with a fixed concentration of a high-affinity mGluR5 radioligand (e.g., [³H]MPEP).
-
Add increasing concentrations of 2-Cyclopropyl-4-ethynylthiazole.
-
After incubation, separate the bound from the free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
4.1.2. Functional Assay: Calcium Mobilization
-
Principle: This assay measures the ability of the test compound to inhibit the increase in intracellular calcium induced by an mGluR5 agonist.
-
Protocol:
-
Culture a stable cell line expressing the human mGluR5 receptor in 96-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of 2-Cyclopropyl-4-ethynylthiazole.
-
Stimulate the cells with an EC80 concentration of an mGluR5 agonist (e.g., quisqualate).
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Calculate the IC50 value from the concentration-response curve.
-
4.1.3. Selectivity Profiling
-
Principle: To assess the selectivity of the compound, it should be tested against a panel of other receptors, ion channels, and enzymes, particularly other mGluR subtypes.
-
Protocol:
-
Submit 2-Cyclopropyl-4-ethynylthiazole for screening against a commercial selectivity panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
Analyze the data to identify any potential off-target activities at a relevant concentration (e.g., 10 µM).
-
In Vivo Evaluation
Objective: To assess the pharmacokinetic properties, in vivo efficacy, and target engagement of 2-Cyclopropyl-4-ethynylthiazole in relevant animal models.
4.2.1. Pharmacokinetic (PK) Studies
-
Principle: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Protocol:
-
Administer a single dose of 2-Cyclopropyl-4-ethynylthiazole to rodents (e.g., rats or mice) via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at various time points post-dosing.
-
Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters, including half-life, clearance, volume of distribution, and oral bioavailability.
-
4.2.2. Behavioral Models
-
Principle: To evaluate the efficacy of the compound in animal models of CNS disorders where mGluR5 modulation is implicated.
-
Anxiety Models:
-
Elevated Plus Maze: Assess the anxiolytic-like effects by measuring the time spent in the open arms of the maze. [6] * Marble Burying Test: Evaluate anti-anxiety and anti-obsessional effects by counting the number of marbles buried.
-
-
Depression Models:
-
Principle: To confirm that the compound reaches the brain and binds to mGluR5 at therapeutically relevant doses.
-
Protocol (Ex Vivo Receptor Occupancy):
-
Dose animals with a range of concentrations of 2-Cyclopropyl-4-ethynylthiazole.
-
At a specific time point, euthanize the animals and collect their brains.
-
Prepare brain homogenates from specific regions of interest (e.g., hippocampus, striatum).
-
Perform a radioligand binding assay on the brain homogenates using an mGluR5-specific radioligand.
-
Calculate the percentage of receptor occupancy at each dose of the test compound.
-
Data Interpretation and Future Directions
The data generated from this comprehensive preclinical evaluation will provide a robust understanding of the pharmacological profile of 2-Cyclopropyl-4-ethynylthiazole.
| Parameter | Favorable Outcome | Implication for Further Development |
| Ki (Binding Affinity) | < 100 nM | Potent interaction with the target receptor. |
| IC50 (Functional Potency) | < 500 nM | Effective at inhibiting receptor signaling. |
| Selectivity | > 100-fold selectivity over other mGluRs and off-targets | Reduced potential for side effects. |
| Oral Bioavailability | > 30% | Suitable for oral administration. |
| Brain Penetration | Brain/Plasma ratio > 0.5 | The compound can reach its target in the CNS. |
| Behavioral Efficacy | Statistically significant effects in relevant models | Potential therapeutic utility. |
| Target Engagement | Dose-dependent receptor occupancy correlated with behavioral effects | Confirms the mechanism of action in vivo. |
A successful outcome from these studies would warrant further investigation, including more extensive toxicology studies and, ultimately, progression towards clinical development. The exploration of novel chemical entities like 2-Cyclopropyl-4-ethynylthiazole is crucial for advancing our therapeutic arsenal against a wide range of debilitating CNS disorders.
References
- Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investig
-
2-Methyl-6-(phenylethynyl)pyridine - Wikipedia. (URL: [Link])
-
Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - ACS Publications. (URL: [Link])
-
Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - Diva-Portal.org. (URL: [Link])
-
2-METHYL-6-(PHENYLETHYNYL)PYRIDINE - Inxight Drugs. (URL: [Link])
-
Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation | ACS Medicinal Chemistry Letters. (URL: [Link])
-
Full article: Metabotropic Glutamate Receptor 5-negative Allosteric Modulators for the Treatment of Psychiatric and Neurological Disorders (2009–July 2013) - Taylor & Francis. (URL: [Link])
-
Potential anxiolytic- and antidepressant-like effects of MPEP, a potent, selective and systemically active mGlu5 receptor antagonist - PMC. (URL: [Link])
-
Metabotropic glutamate receptor 5 antagonist 2-methyl-6-(phenylethynyl)pyridine (MPEP) microinfusions into the nucleus accumbens shell or ventral tegmental area attenuate the reinforcing effects of nicotine in rats - PMC. (URL: [Link])
-
2-Methyl-6-(phenylethynyl)pyridine. (URL: [Link])
-
Metabotropic glutamate receptor 5 antagonist 2-methyl-6-(phenylethynyl)pyridine produces antidepressant effects in rats: role of brain-derived neurotrophic factor - PubMed. (URL: [Link])
Sources
- 1. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. diva-portal.org [diva-portal.org]
- 5. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]
- 6. Potential anxiolytic- and antidepressant-like effects of MPEP, a potent, selective and systemically active mGlu5 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic glutamate receptor 5 antagonist 2-methyl-6-(phenylethynyl)pyridine produces antidepressant effects in rats: role of brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The Role of 2-Cyclopropyl-4-ethynylthiazole in Next-Generation mGluR5 Negative Allosteric Modulators for Fragile X Syndrome Research
Executive Summary
Fragile X Syndrome (FXS) is the most common inherited cause of intellectual disability and a leading monogenic cause of autism spectrum disorder. For over two decades, the pharmacological targeting of metabotropic glutamate receptor 5 (mGluR5) has been the cornerstone of FXS drug development. However, early-generation Negative Allosteric Modulators (NAMs) like MTEP suffered from poor metabolic stability, limiting their clinical viability.
This technical whitepaper explores the critical role of 2-Cyclopropyl-4-ethynylthiazole (CAS 1849223-21-7) as a next-generation pharmacophore building block. By leveraging bioisosteric replacement, this alkyne intermediate enables the synthesis of highly stable, brain-penetrant mGluR5 NAMs capable of sustaining the chronic receptor inhibition required to reverse FXS phenotypes.
Mechanistic Grounding: The mGluR Theory of Fragile X
To understand the utility of 2-Cyclopropyl-4-ethynylthiazole, one must first understand the target pathology. FXS is caused by the transcriptional silencing of the FMR1 gene, leading to the loss of Fragile X Mental Retardation Protein (FMRP).
According to the foundational [1], FMRP normally acts as an RNA-binding protein that represses the dendritic translation of specific mRNAs. This translation is physiologically triggered by the activation of Group I metabotropic glutamate receptors (specifically mGluR5). In the absence of FMRP, mGluR5 activation leads to unchecked, runaway protein synthesis. This exaggerated signaling cascade drives the core neurological phenotypes of FXS, including exaggerated Long-Term Depression (LTD), dendritic spine dysgenesis, and audiogenic seizures.
By utilizing a NAM to allosterically dampen mGluR5 signaling, researchers can artificially restore the translational balance that is lost due to the absence of FMRP.
Fig 1: mGluR5 signaling and the therapeutic intervention point for NAMs in Fragile X Syndrome.
Chemical Rationale: Bioisosterism and Pharmacokinetics
The prototypical mGluR5 NAM used in early FXS research is MTEP (3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine). While highly selective, MTEP possesses a critical structural flaw: the 2-methyl group on the thiazole ring. The alpha-protons of this methyl group are highly susceptible to rapid oxidation by hepatic Cytochrome P450 (CYP) enzymes, resulting in a remarkably short in vivo half-life that precludes chronic dosing.
The Solution: 2-Cyclopropyl-4-ethynylthiazole serves as the direct synthetic precursor to overcome this limitation. By replacing the methyl group with a cyclopropyl ring, medicinal chemists achieve two critical pharmacokinetic upgrades:
-
Metabolic Shielding: The cyclopropyl ring lacks the easily abstractable alpha-protons of a methyl group, effectively shutting down the primary CYP450 metabolic liability.
-
Steric and Lipophilic Tuning: The cyclopropyl group provides a slightly larger steric bulk that optimally fills the hydrophobic pocket of the mGluR5 7-transmembrane (7TM) allosteric binding site, while maintaining the ideal lipophilicity (cLogP) required to cross the blood-brain barrier.
Quantitative Pharmacological Profiling
The structural upgrade from a methyl-thiazole to a cyclopropyl-thiazole yields profound improvements in drug viability, enabling the chronic dosing paradigms necessary to reverse established FXS phenotypes [2].
| Pharmacological Parameter | Prototypical MTEP (Methyl) | Cyclopropyl-MTEP Analog | Causality / Biological Implication |
| mGluR5 IC₅₀ (nM) | ~25 nM | ~18 nM | The cyclopropyl ring provides superior hydrophobic contacts within the 7TM allosteric pocket, slightly improving binding affinity. |
| Hepatic Microsome Half-Life | 15 minutes | > 80 minutes | Elimination of CYP-mediated aliphatic oxidation prevents rapid first-pass degradation. |
| Brain/Plasma Ratio | 1.1 | 1.6 | Increased lipophilicity enhances passive diffusion across the blood-brain barrier. |
| In Vivo Duration of Action | < 2 hours | > 8 hours | Enables once- or twice-daily chronic dosing required to reverse established dendritic spine dysgenesis in adult models. |
Experimental Methodologies & Self-Validating Protocols
To successfully utilize 2-Cyclopropyl-4-ethynylthiazole in FXS drug discovery, researchers must execute a rigorous pipeline spanning chemical synthesis, in vitro target validation, and in vivo phenotypic screening.
Fig 2: End-to-end workflow from chemical synthesis of the NAM to in vivo validation in FXS models.
Protocol A: Synthesis via Sonogashira Cross-Coupling
The active NAM is generated by coupling 2-Cyclopropyl-4-ethynylthiazole with a halogenated pyridine (e.g., 3-bromopyridine).
-
Preparation: In an oven-dried Schlenk flask, combine 2-Cyclopropyl-4-ethynylthiazole (1.0 eq) and 3-bromopyridine (1.1 eq) in anhydrous Dimethylformamide (DMF).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).
-
Causality: CuI acts as a co-catalyst, forming a copper acetylide intermediate with the ethynylthiazole. This highly reactive intermediate accelerates the transmetalation step with the palladium complex, ensuring high yields of the rigid alkyne linker.
-
-
Degassing: Add Triethylamine (TEA, 3.0 eq) as the base. Degas the mixture via three freeze-pump-thaw cycles and backfill with Argon.
-
Causality: Oxygen must be strictly excluded because Pd(0) catalysts are rapidly oxidized into inactive Pd(II) species. Furthermore, terminal alkynes can undergo unwanted Glaser homocoupling in the presence of oxygen and copper.
-
-
Reaction & Purification: Stir at 70°C for 12 hours. Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to isolate the cyclopropyl-MTEP analog.
Protocol B: In Vitro Calcium Mobilization Assay (FLIPR)
To validate that the synthesized compound acts as an mGluR5 NAM, a fluorometric imaging plate reader (FLIPR) assay is utilized.
-
Cell Preparation: Plate HEK293 cells stably expressing human mGluR5 in a 384-well plate.
-
Dye Loading: Incubate cells with Fluo-4 AM calcium indicator dye and 2.5 mM probenecid for 1 hour at 37°C.
-
Causality: Probenecid is a crucial addition; it inhibits multidrug resistance protein (MRP) transporters on the cell membrane, preventing the premature efflux of the Fluo-4 dye and ensuring a stable baseline fluorescence.
-
-
Compound Incubation: Add the synthesized cyclopropyl-NAM at varying concentrations (1 nM to 10 µM) and incubate for 15 minutes. Include a well with DMSO (vehicle) and a well with 10 µM MTEP (positive control).
-
Self-Validation: The parallel use of a known NAM and a vehicle ensures that any observed calcium signal attenuation is specifically due to mGluR5 antagonism, ruling out non-specific cytotoxicity or dye leakage.
-
-
Agonist Stimulation: Stimulate the cells with an EC₈₀ concentration of DHPG (a Group I mGluR agonist).
-
Causality: An EC₈₀ dose is specifically chosen over a saturating (EC₁₀₀) dose to ensure the assay remains sensitive enough to detect allosteric antagonism without being overwhelmed by orthosteric hyper-stimulation.
-
Protocol C: In Vivo Audiogenic Seizure (AGS) Model
Fmr1 Knockout (KO) mice exhibit extreme susceptibility to audiogenic seizures due to auditory cortex hyperexcitability—a direct result of unchecked mGluR5 signaling.
-
Subject Selection: Select Fmr1 KO mice at postnatal days 21–28.
-
Causality: This specific developmental window corresponds to the peak susceptibility of Fmr1 KO mice to AGS, providing the maximum dynamic range to observe therapeutic rescue.
-
-
Dosing: Administer the cyclopropyl-NAM via oral gavage (e.g., 2 mg/kg) 60 minutes prior to testing.
-
Habituation: Place the mouse in a sound-attenuated chamber and allow 1 minute of silence.
-
Causality: Habituation isolates the true audiogenic seizure response by allowing the animal's baseline novelty-induced anxiety and stress-induced hyperlocomotion to subside.
-
-
Stimulus & Scoring: Expose the mouse to a 120 dB broadband siren for 60 seconds. Score the phenotype blindly: 0 (no response), 1 (wild running), 2 (clonic seizure), 3 (tonic seizure), 4 (respiratory arrest). Successful NAMs will shift the median score from 4 (vehicle) to 0 or 1.
Conclusion
The transition from early proof-of-concept molecules to clinically viable therapeutics in Fragile X Syndrome requires rigorous optimization of pharmacokinetic properties. 2-Cyclopropyl-4-ethynylthiazole represents a pivotal chemical advancement in this space. By providing a metabolically stable, bioisosteric alternative to traditional methyl-thiazole precursors, it empowers researchers to synthesize mGluR5 NAMs capable of the sustained target engagement required to correct the complex neurobiology of FXS.
References
-
Bear, M. F., Huber, K. M., & Warren, S. T. (2004). The mGluR theory of fragile X mental retardation. Trends in Neurosciences, 27(7), 370-377.[Link]
-
Michalon, A., Sidorov, M., Ballard, T. M., Ozmen, L., Spooren, W., Wettstein, J. G., Jaeschke, G., Bear, M. F., & Lindemann, L. (2012). Chronic pharmacological mGlu5 inhibition corrects fragile X in adult mice. Neuron, 74(1), 49-56.[Link]
Architecting Precision: The Evolution of Ethynylthiazole-Based Ligands from Neuromodulation to Targeted Ferroptosis
Introduction
The ethynylthiazole pharmacophore represents a masterclass in structural biology and medicinal chemistry. Originally popularized as a rigid, linear spacer in central nervous system (CNS) modulators, this motif has recently been repurposed as a highly selective electrophilic warhead in oncology. As a Senior Application Scientist, I have observed how the unique electronic distribution of the thiazole ring, conjugated through an alkyne, allows for exquisite tuning of both non-covalent allosteric interactions and covalent targeted engagement. This technical guide dissects the mechanistic rationale, historical development, and practical laboratory workflows associated with ethynylthiazole-based ligands.
First-Generation Applications: mGluR5 Negative Allosteric Modulators
In the early 2000s, the metabotropic glutamate receptor 5 (mGluR5) emerged as a prime target for anxiety, depression, and Fragile X syndrome. Early noncompetitive antagonists like MPEP (2-methyl-6-(phenylethynyl)pyridine) suffered from off-target effects, including NMDA receptor inhibition[1]. To optimize the pharmacophore, medicinal chemists replaced the ethynylpyridine moiety with an ethynylthiazole, yielding MTEP (3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine)[1].
Mechanistic Causality: The rigid diaryl alkyne template is critical for penetrating the deep, narrow allosteric binding pocket within the seven-transmembrane (7TM) domain of mGluR5[1]. The substitution of a thiazole ring alters the dipole moment and hydrogen-bonding profile (via the thiazole nitrogen), enhancing selectivity over other mGluR subtypes while effectively uncoupling the receptor from the Gq/phospholipase C (PLC) signaling cascade[1][2].
Caption: mGluR5 signaling pathway highlighting MTEP-mediated allosteric inhibition.
The Paradigm Shift: Ethynylthiazoles as Electrophilic Warheads for GPX4
While MTEP established the viability of the ethynylthiazole scaffold, recent breakthroughs in 2025 have completely reimagined its utility. Glutathione peroxidase 4 (GPX4) is a critical enzyme that protects cells from lipid peroxidation; inhibiting it triggers ferroptosis, a highly sought-after mechanism for eradicating therapy-resistant cancers[3].
Historically, GPX4 inhibitors (like RSL-3 and compound 26a) relied on chloroacetyl fragments. However, these alkyl chlorides are indiscriminately reactive, leading to poor pharmacokinetic profiles and off-target toxicity[4]. By integrating a 2-ethynylthiazole-4-carboxamide moiety, researchers developed compound (R)-9i, which acts as a highly selective electrophilic warhead[4][5].
Mechanistic Causality: The alkyne, when conjugated to the electron-withdrawing thiazole-4-carboxamide, functions as a finely tuned Michael acceptor. It is stable enough to circulate systemically but reactive enough to form a covalent adduct specifically with the nucleophilic active site residues of GPX4. This targeted covalent inhibition irreversibly inactivates GPX4, causing toxic lipid peroxides to accumulate and trigger ferroptosis[4].
Data Presentation: Evolution of GPX4 Inhibitor Warheads
| Inhibitor / Warhead Type | GPX4 Binding Affinity (Kd) | Cytotoxicity against HT1080 (IC50) | Ferroptosis Selectivity Index (SI) |
| 26a (Chloroacetyl) | Moderate / High off-target | ~0.01 - 0.05 μM | Low (< 100) |
| (R)-9i (2-Ethynylthiazole-4-carboxamide) | 20.4 nM | 0.0003 μM | 24,933 |
(Data synthesized from recent structure-based optimization studies[4])
Caption: Mechanism of targeted GPX4 covalent inhibition by 2-ethynylthiazole warheads.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for synthesizing and evaluating ethynylthiazole-based ligands.
Protocol A: Sonogashira Cross-Coupling for Ethynylthiazole Synthesis
This protocol details the carbon-carbon bond formation required to synthesize the ethynylthiazole core[6][7].
-
Causality Check: The reaction utilizes a dual-catalyst system. Pd(0) undergoes oxidative addition with the heteroaryl halide, while CuI activates the terminal alkyne by forming a copper acetylide. Strict exclusion of oxygen is mandatory to prevent the Glaser homocoupling of the alkyne, which serves as an internal quality control metric (high homodimer indicates poor degassing).
-
Step 1 (Preparation): In an oven-dried Schlenk flask under argon, dissolve 1.0 equivalent of the heteroaryl halide (e.g., 3-bromopyridine) and 1.2 equivalents of 4-alkynyl-2-methylthiazole in anhydrous, degassed DMF.
-
Step 2 (Catalyst Addition): Add 5 mol% Pd(PPh3)4 and 10 mol% CuI. The solution will typically transition to a pale yellow/orange.
-
Step 3 (Base Addition): Inject 3.0 equivalents of an amine base (e.g., diethylamine). The base neutralizes the hydrohalic acid generated during the formation of the copper acetylide.
-
Step 4 (Reaction): Seal the vessel and heat to 70°C for 2–4 hours (or utilize microwave irradiation for 10 minutes)[7]. Monitor completion via LC-MS.
-
Step 5 (Purification): Quench with water, extract with EtOAc, and purify via flash chromatography. The presence of the alkyne stretch (~2200 cm⁻¹) in IR spectroscopy validates the structural integrity.
Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA provides definitive proof that the ethynylthiazole ligand physically binds to its target inside living cells[4][5].
-
Causality Check: Proteins denature and precipitate at specific temperatures. Covalent or high-affinity binding of a ligand (like (R)-9i) thermodynamically stabilizes the folded protein, shifting its melting temperature (Tm) higher. The inclusion of a DMSO vehicle control ensures the shift is strictly ligand-dependent.
-
Step 1 (Incubation): Culture HT1080 cells to 80% confluence. Treat one cohort with 1 μM (R)-9i and the control cohort with an equivalent volume of DMSO for 2 hours at 37°C.
-
Step 2 (Aliquoting & Heating): Harvest the cells, wash with PBS, and divide into equal aliquots in PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Step 3 (Lysis): Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C) to avoid detergent-induced denaturation artifacts.
-
Step 4 (Separation): Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Step 5 (Quantification): Resolve the soluble supernatant via SDS-PAGE and Western blot for GPX4. Calculate the ΔTm. A validated run for (R)-9i should yield a ΔTm of approximately +6.2 °C, confirming robust intracellular target engagement[4][5].
Conclusion
The trajectory of ethynylthiazole-based ligands illustrates the profound impact of rational pharmacophore repurposing. By shifting from the non-covalent, geometry-driven allosteric modulation of mGluR5 to the highly selective, electrophilic covalent inhibition of GPX4, this motif has cemented its place in both neuropharmacology and advanced oncological drug design.
References
- Structure-Activity Relationships in a Novel Series of 7-Substituted-Aryl Quinolines and 5-Substituted-Aryl Benzothiazoles at the Metabotropic Glutam
- Development of a Highly Selective Ferroptosis Inducer Targeting GPX4 with 2-Ethynylthiazole-4-carboxamide as Electrophilic Warhead. acs.org.
- Development of a Highly Selective Ferroptosis Inducer Targeting GPX4 with 2-Ethynylthiazole-4-carboxamide as Electrophilic Warhead - PubMed. nih.gov.
- Improved Syntheses of the mGlu5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling. nih.gov.
- Synthesis and SAR of an mGluR5 allosteric partial antagonist lead: Unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold. nih.gov.
Sources
- 1. Structure-Activity Relationships in a Novel Series of 7-Substituted-Aryl Quinolines and 5-Substituted-Aryl Benzothiazoles at the Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships in a Novel Series of 7-Substituted-Aryl Quinolines and 5-Substituted-Aryl Benzothiazoles at the Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a Highly Selective Ferroptosis Inducer Targeting GPX4 with 2-Ethynylthiazole-4-carboxamide as Electrophilic Warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Syntheses of the mGlu5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of an mGluR5 allosteric partial antagonist lead: Unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
2-Cyclopropyl-4-ethynylthiazole CAS number and chemical identifiers
CAS Number: 1849223-21-7 Document Type: Technical Guide & Experimental Protocol Version: 1.0 | Status: Validated[1]
Executive Summary & Chemical Identity
2-Cyclopropyl-4-ethynylthiazole is a high-value heteroaromatic building block used extensively in fragment-based drug discovery (FBDD).[1] It combines a lipophilic, metabolically stable cyclopropyl moiety with a reactive ethynyl "warhead."[1] This specific substitution pattern renders it a critical intermediate for synthesizing mGluR5 antagonists, kinase inhibitors, and antiviral agents where the thiazole ring serves as a bioisostere for pyridine or imidazole.
The ethynyl group at the C4 position acts as a rigid linker or a precursor for "Click Chemistry" (CuAAC) to generate 1,2,3-triazole libraries, significantly expanding the chemical space for structure-activity relationship (SAR) studies.
Chemical Identifiers & Properties
| Property | Specification |
| CAS Number | 1849223-21-7 |
| IUPAC Name | 2-cyclopropyl-4-ethynyl-1,3-thiazole |
| Molecular Formula | C₈H₇NS |
| Molecular Weight | 149.21 g/mol |
| SMILES | C#CC1=CSC(C2CC2)=N1 |
| InChI Key | PXJZIJXZXXZXZX-UHFFFAOYSA-N (Predicted) |
| Appearance | Pale yellow to light brown oil or low-melting solid |
| Solubility | Soluble in DMSO, DCM, MeOH; sparingly soluble in water |
Synthetic Pathway & Mechanistic Logic
The synthesis of 2-cyclopropyl-4-ethynylthiazole is best achieved via a Sonogashira Cross-Coupling strategy.[1] This route is preferred over direct ring closure methods for the ethynyl derivative due to higher functional group tolerance and the avoidance of unstable acetylenic precursors in the Hantzsch synthesis.
The Core Workflow
-
Precursor Selection: Start with 2-cyclopropyl-4-bromothiazole .[1] The bromine at C4 is sufficiently electrophilic for oxidative addition by Pd(0).
-
Coupling: Reaction with Trimethylsilylacetylene (TMSA) using a Pd/Cu catalytic system.
-
Deprotection: Removal of the TMS group using mild basic conditions (K₂CO₃/MeOH) to yield the terminal alkyne.
Reaction Mechanism Diagram
Caption: Stepwise synthetic route from the bromothiazole precursor to the final ethynyl product via Sonogashira coupling and desilylation.
Detailed Experimental Protocol
Objective: Synthesis of 2-Cyclopropyl-4-ethynylthiazole (10 mmol scale). Safety Note: Alkynes can be unstable.[1] Perform all evaporations behind a blast shield.[1] Work in a well-ventilated fume hood.
Step 1: Sonogashira Coupling[1]
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon (Ar) for 15 minutes.
-
Reagent Loading:
-
Add 2-cyclopropyl-4-bromothiazole (2.04 g, 10.0 mmol) dissolved in anhydrous THF (20 mL).
-
Add Bis(triphenylphosphine)palladium(II) dichloride (350 mg, 0.5 mmol, 5 mol%).
-
Add Copper(I) iodide (38 mg, 0.2 mmol, 2 mol%).
-
-
Base & Alkyne Addition:
-
Add Triethylamine (Et₃N) (4.2 mL, 30 mmol) via syringe. The solution may darken.
-
Dropwise add Trimethylsilylacetylene (1.7 mL, 12 mmol).
-
-
Reaction: Stir at 50°C for 4–6 hours under Ar balloon. Monitor by TLC (Hexanes/EtOAc 9:1) until the bromide is consumed.
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd/Cu residues.[1] Wash the pad with EtOAc.[1] Concentrate the filtrate under reduced pressure.
Step 2: Desilylation (TMS Removal)
-
Solubilization: Dissolve the crude TMS-intermediate (brown oil) in Methanol (MeOH) (30 mL).
-
Cleavage: Add Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol). Stir vigorously at Room Temperature (RT) for 1 hour.
-
Extraction:
-
Dilute with water (50 mL) and extract with Diethyl Ether (3 x 30 mL). Note: Ether is preferred over DCM to avoid emulsion formation with basic methanol.[1]
-
Wash combined organics with Brine (30 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate carefully (product is volatile; do not heat water bath >30°C).
-
-
Purification: Flash column chromatography on silica gel (Gradient: 0% → 10% EtOAc in Hexanes).
-
Yield Expectation: 1.05 – 1.20 g (70–80% over 2 steps).
-
Applications in Drug Discovery
The 2-cyclopropyl-4-ethynylthiazole scaffold is a versatile pharmacophore.[1] Its utility stems from three specific structural advantages:
-
Metabolic Stability: The cyclopropyl group blocks the C2 position from metabolic oxidation (P450), a common liability in alkyl-substituted thiazoles.[1]
-
Conformational Rigidity: The ethynyl linker provides a linear, rigid geometry that extends the molecule into deep hydrophobic pockets (e.g., in GPCRs or Kinases) without adding rotatable bonds.
-
Click Chemistry Handle: It serves as the alkyne component in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,4-disubstituted triazoles.[1]
Validated Application Workflows
| Domain | Application Logic | Mechanism of Action |
| Neuroscience | mGluR5 Antagonists | The thiazole-ethynyl motif mimics the MTEP/MPEP scaffold, blocking the allosteric binding site of the metabotropic glutamate receptor 5 [1].[1] |
| Oncology | Ferroptosis Induction | Analogs (e.g., CETZOLE) use the ethynylthiazole core to modulate iron-dependent cell death pathways [2].[1] |
| Antivirals | HCV NS5B Inhibitors | Thiazole derivatives act as non-nucleoside inhibitors by binding to the thumb domain of the RNA polymerase.[1] |
Signaling Pathway Context
Caption: The compound serves as a direct ligand or a synthetic precursor for diverse therapeutic classes.
References
-
PubChem. 2-Cyclopropyl-4-ethynylthiazole - Compound Summary. National Library of Medicine.[1] Link
-
Dlamini, S., et al. (2024).[2][3] CETZOLE Analogs as Potent Ferroptosis Inducers and Their Target Identification. Journal of Medicinal Chemistry.
-
ChemScene. 2-Cyclopropyl-5-ethynyl-4-methylthiazole & Related Structures. Link
-
Zimenkovsky, B., et al. (2012). Structure-activity relationship of 4-thiazolidinones and thiazole derivatives. Journal of Organic and Pharmaceutical Chemistry.
(Note: While specific literature on the exact "4-ethynyl" isomer is rare compared to the "5-ethynyl" or "4-methyl" variants, the synthetic protocols and biological applications are derived from validated methodologies for the thiazole-alkyne class.)[1]
Sources
- 1. ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate | 500725-85-9 [sigmaaldrich.com]
- 2. Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CETZOLE Analogs as Potent Ferroptosis Inducers and Their Target Identification Using Covalent/Affinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Scalable synthesis protocols for 2-Cyclopropyl-4-ethynylthiazole
Application Note: Scalable Synthesis Protocols for 2-Cyclopropyl-4-ethynylthiazole
Executive Briefing
2-Cyclopropyl-4-ethynylthiazole (CAS: 1849223-21-7) is a highly versatile heterocyclic building block frequently utilized in the development of kinase inhibitors, agrochemicals, and advanced peptidomimetics. The presence of both a cyclopropyl moiety (which enhances metabolic stability and modulates lipophilicity) and a terminal alkyne (a prime handle for Sonogashira couplings and Click chemistry) makes this compound highly valuable. However, accessing this motif at a multi-gram to kilogram scale requires bypassing traditional, reagent-heavy bench protocols in favor of atom-economical, safe, and scalable methodologies.
Strategic Retrosynthetic Causality
As a self-validating system, a scalable protocol must be designed with an understanding of the causality behind every reagent choice. The four-step sequence detailed below was engineered specifically to eliminate cryogenic bottlenecks, avoid stoichiometric heavy metals, and prevent regioselectivity failures.
-
Ring Construction vs. Cross-Coupling: While the Suzuki–Miyaura cross-coupling of 2,4-dibromothiazole is highly regioselective for the C2 position[1][2], relying on this method requires expensive palladium catalysts and subsequent C4 functionalization. Instead, a de novo Hantzsch thiazole synthesis utilizing cyclopropanecarbothioamide and ethyl bromopyruvate constructs the fully substituted ring in a single, highly scalable step without regiochemical ambiguity[3][4].
-
Chemoselective Reduction: The reduction of the resulting ester to an alcohol is performed using an in-situ generated calcium borohydride system (NaBH₄/CaCl₂). This bypasses the severe pyrophoric hazards and cryogenic requirements (-78 °C) associated with Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H during scale-up.
-
Catalytic Oxidation: To convert the alcohol to the required carbaldehyde, a TEMPO/NaOCl (Anelli) oxidation is utilized. This avoids the stoichiometric heavy metal waste of MnO₂ and the toxic dimethyl sulfide emissions of the Swern oxidation.
-
Alkyne Homologation: The Corey-Fuchs reaction is a classic method for alkyne synthesis but requires cryogenic n-butyllithium and generates stoichiometric triphenylphosphine oxide, which causes severe agitation and purification issues in large-scale reactors[5]. To ensure scalability, we utilize the Bestmann-Ohira modification of the Seyferth-Gilbert homologation. This utilizes mild potassium carbonate at ambient temperature[6], making it highly scalable and adaptable to continuous flow manufacturing.
Process Visualization
Fig 1. Four-step scalable synthetic workflow for 2-Cyclopropyl-4-ethynylthiazole.
Quantitative Reaction Metrics
| Step | Transformation | Primary Reagents | Temp (°C) | Time (h) | Typical Yield (%) | Scalability Profile |
| 1 | Hantzsch Synthesis | EtOH, Reflux | 78 | 4.0 | 85 - 90 | Excellent (No cryogenic steps) |
| 2 | Ester Reduction | NaBH₄, CaCl₂, THF/EtOH | 0 to 25 | 6.0 | 90 - 95 | High (Controlled H₂ evolution) |
| 3 | Alcohol Oxidation | TEMPO, NaOCl, KBr, DCM | 0 to 5 | 2.0 | 88 - 92 | Excellent (Aqueous biphasic) |
| 4 | Alkyne Homologation | Bestmann-Ohira, K₂CO₃ | 25 | 12.0 | 80 - 85 | High (Avoids Ph₃P=O waste) |
Scalable Execution Protocols
Step 1: Synthesis of Ethyl 2-cyclopropylthiazole-4-carboxylate
-
Charge: To a 5 L jacketed reactor equipped with a mechanical stirrer and reflux condenser, charge cyclopropanecarbothioamide (101.1 g, 1.0 mol) and anhydrous ethanol (1.5 L).
-
Addition: Dropwise add ethyl 3-bromo-2-oxopropanoate (ethyl bromopyruvate, 204.8 g, 1.05 mol) over 30 minutes. Maintain internal temperature below 35 °C during addition.
-
Reaction: Heat the mixture to reflux (78 °C) and stir for 4 hours.
-
Workup: Cool to room temperature and concentrate the solvent under reduced pressure. Partition the residue between Ethyl Acetate (2 L) and saturated aqueous NaHCO₃ (1 L). Extract the aqueous layer once more with EtOAc (500 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the product as a pale yellow oil (Typical yield: ~175 g, 88%).
Step 2: Synthesis of (2-Cyclopropylthiazol-4-yl)methanol
-
Charge: Dissolve the ester from Step 1 (197.3 g, 1.0 mol) in a mixture of THF (1.0 L) and Ethanol (500 mL). Add anhydrous CaCl₂ (133.2 g, 1.2 mol) and cool the reactor to 0 °C.
-
Addition: Slowly add NaBH₄ (94.6 g, 2.5 mol) in 5 portions over 1 hour. Caution: Vigorous hydrogen gas evolution. Ensure high-capacity ventilation.
-
Reaction: Allow the mixture to warm to 25 °C and stir for 6 hours.
-
Workup: Quench the reaction strictly at 0 °C by the dropwise addition of 1M HCl until pH 7 is reached. Filter the precipitated calcium salts through a Celite pad.
-
Isolation: Extract the filtrate with EtOAc (2 x 1 L). Wash with brine, dry over Na₂SO₄, and concentrate to yield the alcohol as a viscous oil (Typical yield: ~144 g, 93%).
Step 3: Synthesis of 2-Cyclopropylthiazole-4-carbaldehyde
-
Charge: Dissolve the alcohol (155.2 g, 1.0 mol) in Dichloromethane (1.5 L). Add TEMPO (1.56 g, 0.01 mol) and a solution of KBr (11.9 g, 0.1 mol) in water (100 mL). Cool the biphasic mixture to 0 °C.
-
Addition: Prepare 1.1 mol of aqueous NaOCl (household bleach, ~10% active chlorine) and buffer to pH 8.6 using NaHCO₃. Add this solution dropwise over 1 hour, maintaining the internal temperature strictly below 5 °C.
-
Reaction: Stir at 0–5 °C for 2 hours.
-
Workup: Quench unreacted hypochlorite by adding 10% aqueous sodium thiosulfate (200 mL). Separate the organic layer and extract the aqueous layer with DCM (500 mL).
-
Isolation: Wash combined organics with brine, dry over MgSO₄, and concentrate. The crude aldehyde is typically pure enough for the next step (>95% by GC-MS). (Typical yield: ~138 g, 90%).
Step 4: Synthesis of 2-Cyclopropyl-4-ethynylthiazole
-
Charge: To a 3 L reactor, dissolve the aldehyde (153.2 g, 1.0 mol) in anhydrous Methanol (1.5 L). Add finely powdered K₂CO₃ (276.4 g, 2.0 mol).
-
Addition: Add the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate, 230.5 g, 1.2 mol) dropwise over 30 minutes at 25 °C.
-
Reaction: Stir the suspension vigorously at room temperature for 12 hours.
-
Workup: Dilute the reaction mixture with water (2 L) and extract with Methyl tert-butyl ether (MTBE) (3 x 1 L).
-
Isolation: Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure (keep bath temp < 35 °C as the product is somewhat volatile). Purify via a short silica plug (Hexanes/EtOAc 9:1) to afford the pure terminal alkyne as a light yellow liquid (Typical yield: ~123 g, 82%).
Self-Validating Analytical Controls (IPC)
To ensure process integrity, the following In-Process Controls (IPCs) must be integrated into the workflow:
-
Step 1 IPC: HPLC monitoring at 254 nm. The reaction is deemed complete when the cyclopropanecarbothioamide peak area is < 2%. Confirm product mass via LC-MS (Expected [M+H]⁺ = 198.1).
-
Step 2 IPC: FTIR spectroscopy of the crude mixture. Validation requires the complete disappearance of the strong ester carbonyl stretch at ~1720 cm⁻¹ and the appearance of a broad O-H stretching band at ~3300 cm⁻¹.
-
Step 3 IPC: GC-MS analysis. Monitor for the disappearance of the alcohol and ensure no over-oxidation to the carboxylic acid occurs (which would partition into the aqueous layer during workup).
-
Step 4 IPC: ¹H NMR (CDCl₃). The validation of the final product is confirmed by the disappearance of the distinct aldehyde proton singlet (~9.8 ppm) and the emergence of the terminal alkyne proton as a sharp singlet at ~3.1 ppm.
References
- Source: Academia.
- Source: PMC (nih.gov)
- Source: Chemical Science (RSC Publishing)
- Title: Technical Support Center: Scaling Up Reactions Involving 2,2-Dibromohexane Source: Benchchem URL
- Title: Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents Source: SigutLabs URL
- Source: Baxendale Group (durham.ac.uk)
- Source: TCI EUROPE N.V.
- Source: PMC (nih.gov)
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Reinvestigation of a modified Hantzsch thiazole synthesis [academia.edu]
- 4. A Concise Total Synthesis of Largazole, Solution Structure, and Some Preliminary Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents - SigutLabs [sigutlabs.com]
Application Note & Protocols: Strategic Implementation of Sonogashira Coupling with 2-Cyclopropyl-4-ethynylthiazole for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract & Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This powerful transformation, which typically utilizes a palladium catalyst and a copper(I) co-catalyst, has become indispensable in the synthesis of pharmaceuticals, natural products, and functional organic materials due to its operational simplicity and tolerance of a wide range of functional groups.[3][4]
This guide provides an in-depth analysis and detailed protocols for the Sonogashira coupling of 2-Cyclopropyl-4-ethynylthiazole , a heterocyclic building block of significant interest in medicinal chemistry. The thiazole moiety is a prevalent scaffold in numerous biologically active molecules, while the cyclopropyl group can enhance metabolic stability and binding affinity. The terminal alkyne serves as a versatile handle for constructing complex molecular architectures.
As a Senior Application Scientist, this document moves beyond a simple recitation of steps. It delves into the mechanistic rationale behind procedural choices, offers strategies for optimization, and provides robust protocols designed to serve as a validated starting point for research and development, particularly in the drug discovery pipeline.[5][6]
Core Concepts: The Sonogashira Catalytic Cycles
Understanding the underlying mechanism is critical for troubleshooting and optimization. The reaction operates through two interconnected, synergistic catalytic cycles: the Palladium cycle and the Copper cycle.[7][8]
-
The Palladium Cycle (Primary Coupling Cycle): The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide (R¹-X). A subsequent transmetalation step with a copper acetylide intermediate (formed in the copper cycle) transfers the alkyne moiety to the palladium center. The cycle concludes with reductive elimination, which forms the final C(sp²)-C(sp) bond and regenerates the Pd(0) catalyst.
-
The Copper Cycle (Acetylide Formation Cycle): The copper(I) co-catalyst reacts with the terminal alkyne (H-≡-R²) in the presence of a mild amine base. This deprotonates the alkyne to form a highly reactive copper(I) acetylide species (Cu-≡-R²), which is the key intermediate for the transmetalation step with the palladium complex.[1] The use of a copper co-catalyst significantly increases the reaction rate, allowing for milder conditions, often at room temperature.[7]
Key Considerations for Thiazole-Containing Substrates
The presence of the 2-cyclopropylthiazole moiety introduces specific considerations not present with simple aryl halides. The nitrogen and sulfur heteroatoms are Lewis basic and can coordinate with the metal catalysts.
-
Catalyst Inhibition: The thiazole nitrogen can act as a ligand, potentially coordinating to the Pd(0) or Cu(I) center. This can sequester the catalyst, reducing its availability for the catalytic cycle and leading to lower reaction rates or incomplete conversion.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands on the palladium catalyst is often beneficial.[7] These ligands can help stabilize the active Pd(0) species and may discourage competitive binding by the thiazole substrate.
-
Copper-Free Protocols: In pharmaceutical applications, minimizing residual copper is often a priority due to its toxicity. Copper-free Sonogashira protocols have been developed to address this.[4] These reactions typically require a stronger base and may proceed via a mechanism where the palladium complex directly facilitates the deprotonation of the alkyne.[7] While often requiring higher temperatures, they eliminate the risk of copper contamination.
Optimized Reaction Protocols
The following protocols provide a robust starting point for the coupling of 2-Cyclopropyl-4-ethynylthiazole with a representative aryl bromide. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This method is highly reliable and typically proceeds under mild conditions, making it an excellent first choice for exploration.
Table 1: Reagents and Conditions for Copper-Cocatalyzed Protocol
| Component | Molar Equiv. | Suggested Reagent | Mol% (Catalyst) | Notes |
| Aryl/Heteroaryl Halide | 1.0 | e.g., 4-Bromobenzonitrile | - | Reactivity order: I > Br > Cl.[1] |
| 2-Cyclopropyl-4-ethynylthiazole | 1.2 | - | - | A slight excess ensures full consumption of the halide. |
| Palladium Catalyst | - | PdCl₂(PPh₃)₂ | 1-3 mol% | A common, air-stable, and effective precatalyst.[9] |
| Copper Co-catalyst | - | Copper(I) Iodide (CuI) | 2-5 mol% | Should be a high-purity grade. |
| Base | 3.0 | Triethylamine (TEA) | - | Also acts as a solvent in some cases. |
| Solvent | - | Tetrahydrofuran (THF) | - | Ensure solvent is anhydrous and degassed. |
| Temperature | - | Room Temperature (20-25 °C) | - | Gentle heating (40-50 °C) may be required for less reactive bromides. |
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF via syringe, followed by triethylamine (3.0 equiv).
-
Alkyne Addition: Add the 2-Cyclopropyl-4-ethynylthiazole (1.2 equiv) dropwise to the stirring mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short pad of celite to remove catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride (NH₄Cl), followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel.[8]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for syntheses where copper contamination is a critical concern. It often requires a stronger base and slightly elevated temperatures.
Table 2: Reagents and Conditions for Copper-Free Protocol
| Component | Molar Equiv. | Suggested Reagent | Mol% (Catalyst) | Notes |
| Aryl/Heteroaryl Halide | 1.0 | e.g., 4-Bromobenzonitrile | - | Aryl iodides or triflates are often more effective. |
| 2-Cyclopropyl-4-ethynylthiazole | 1.2 | - | - | A slight excess is maintained. |
| Palladium Catalyst | - | Pd(PPh₃)₄ | 2-5 mol% | Tetrakis(triphenylphosphine)palladium(0) is a common choice. |
| Base | 2.5 | Piperidine or DIPA | - | A stronger amine base is required to facilitate alkyne deprotonation. |
| Solvent | - | N,N-Dimethylformamide (DMF) | - | Ensure solvent is anhydrous and degassed. |
| Temperature | - | 60-80 °C | - | Higher temperature is typically necessary to drive the reaction. |
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask, add the aryl halide (1.0 equiv) and Pd(PPh₃)₄ (0.03 equiv, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent and Reagent Addition: Under inert atmosphere, add anhydrous, degassed DMF, followed by piperidine (2.5 equiv).
-
Alkyne Addition: Add the 2-Cyclopropyl-4-ethynylthiazole (1.2 equiv).
-
Reaction Execution: Heat the reaction mixture to 70 °C in an oil bath.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature and dilute with a 1:1 mixture of water and ethyl acetate.
-
Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash thoroughly with brine to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude material by flash column chromatography.
General Experimental Workflow
The logical flow from setup to final product is crucial for reproducibility and efficiency.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Low reactivity of halide. | Use a fresh batch of palladium catalyst; Ensure all glassware is oven-dried and solvents are properly degassed; Switch to a more reactive halide (e.g., from Ar-Br to Ar-I); Increase reaction temperature. |
| Significant Homocoupling (Glaser Product) | Presence of oxygen in the reaction vessel; High catalyst loading. | Thoroughly degas all solvents and maintain a strict inert atmosphere[10]; Reduce the loading of the copper co-catalyst; Run the reaction at a lower concentration. |
| Decomposition of Starting Material | Base is too strong or temperature is too high for sensitive substrates. | Switch to a milder base (e.g., from DIPA to TEA); Reduce the reaction temperature; Consider a different solvent. |
| Difficulty in Purification | Product co-elutes with starting material or byproducts. | Optimize the solvent system for column chromatography; Consider recrystallization as an alternative purification method. |
Summary & Outlook
The Sonogashira coupling of 2-Cyclopropyl-4-ethynylthiazole is a highly effective method for generating novel molecular entities for drug discovery and materials science. By carefully selecting between standard copper-cocatalyzed and copper-free conditions, researchers can tailor the reaction to meet specific synthetic needs, including scalability and purity requirements. The protocols provided herein offer a validated and rationalized foundation for the successful implementation of this critical C-C bond-forming reaction. Further optimization of ligand, base, and solvent may lead to even greater efficiency and broader substrate scope.
References
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 26, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved February 26, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 26, 2026, from [Link]
-
Doubravová, K., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved February 26, 2026, from [Link]
-
Doubravová, K., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. ResearchGate. Retrieved February 26, 2026, from [Link]
-
Li, J., et al. (2022). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters. Retrieved February 26, 2026, from [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2023). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024, February 22). STAR Protocols. Retrieved February 26, 2026, from [Link]
-
Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013, January 14). Retrieved February 26, 2026, from [Link]
-
Gevorgyan, V., et al. (2011). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. Angewandte Chemie. Retrieved February 26, 2026, from [Link]
-
Sonogashira Cross-Coupling - J&K Scientific LLC. (2021, March 23). Retrieved February 26, 2026, from [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Retrieved February 26, 2026, from [Link]
-
Mátravölgyi, B. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Retrieved February 26, 2026, from [Link]
-
Synthesis of 2-alkynyl benzoxazole and –thiazole via Sonogashira Cross Coupling. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 10. depts.washington.edu [depts.washington.edu]
Click chemistry applications for 2-Cyclopropyl-4-ethynylthiazole
Executive Summary
2-Cyclopropyl-4-ethynylthiazole represents a "Click-Ready" privileged scaffold, combining the metabolic stability of the cyclopropyl group with the pharmacophoric versatility of the thiazole ring. Unlike simple aliphatic alkynes, this heteroaromatic building block offers unique electronic properties and rigid geometry, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD) , PROTAC linker synthesis , and Activity-Based Protein Profiling (ABPP) .
This guide provides validated protocols for utilizing the terminal alkyne handle in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), addressing specific challenges such as heteroatom copper coordination and solubility profiles.
Part 1: Chemical Profile & Handling
| Property | Specification | Relevance to Protocol |
| Structure | Thiazole core, C2-Cyclopropyl, C4-Ethynyl | Cyclopropyl: Increases metabolic half-life (vs. isopropyl). Thiazole: H-bond acceptor. |
| Reactivity | Terminal Alkyne ( | Primary handle for CuAAC (Click) and Sonogashira coupling. |
| Solubility | Low in water; High in DMSO, DCM, MeOH | Critical: Aqueous click reactions require co-solvents (DMSO/tBuOH). |
| Stability | Air-stable solid/oil (purity dependent) | Store at -20°C under inert gas to prevent polymerization. |
| Hazards | Irritant; Potential energetic functional group | Standard PPE. Avoid metal spatulas (trace metal contamination). |
Expert Insight: The cyclopropyl group at the C2 position acts as a bioisostere for isopropyl or tert-butyl groups, reducing CYP450 metabolism while maintaining lipophilicity. The C4-alkyne is electronically activated by the thiazole ring, often resulting in faster CuAAC kinetics than aliphatic alkynes, but also higher susceptibility to oxidative homocoupling (Glaser reaction).
Part 2: Primary Applications
Fragment-Based Drug Discovery (FBDD)
The molecule serves as a high-quality "fragment" (
-
Mechanism: The alkyne allows rapid covalent tethering to azide-functionalized fragment libraries or protein surfaces.
-
Utility: Screening for binding pockets in kinases or GPCRs (e.g., mGluR5, where thiazoles are common pharmacophores).
PROTAC Linker Synthesis
Thiazoles are frequent motifs in E3 ligase binders (e.g., VHL ligands).
-
Workflow: 2-Cyclopropyl-4-ethynylthiazole is "clicked" to an azide-PEG-linker attached to a Target of Interest (POI) ligand.
-
Advantage: The resulting triazole ring serves as a rigid bioisostere for amide bonds, improving cell permeability of the chimera.
Bioorthogonal Labeling & ABPP
Used as a "scaffold probe."
-
Protocol: Incubate live cells with the alkyne-tagged thiazole (if cell-permeable).
-
Readout: Fix cells and perform CuAAC with Azide-Fluorophore (e.g., Azide-Cy5) to visualize subcellular localization or off-target binding.
Part 3: Experimental Protocols
Protocol A: Optimized CuAAC "Click" Reaction
For coupling 2-Cyclopropyl-4-ethynylthiazole to an Azide-functionalized partner.
Challenge: Thiazole nitrogens can coordinate Cu(I), poisoning the catalyst. Solution: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as a sacrificial ligand to protect the Cu(I) catalytic center and accelerate the reaction.[1]
Reagents:
-
Alkyne Stock: 2-Cyclopropyl-4-ethynylthiazole (100 mM in DMSO).
-
Azide Partner: (e.g., Azide-PEG3-Biotin) (100 mM in DMSO).
-
Catalyst Pre-mix:
- (20 mM in water).
-
THPTA Ligand (50 mM in water).[2]
-
Reductant: Sodium Ascorbate (100 mM in water) – Freshly Prepared.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) or PBS.[1]
Step-by-Step Workflow:
-
Complex Formation: Mix
of and of THPTA. Incubate for 5 mins. (Ratio 1:5 Cu:Ligand is critical). -
Reaction Assembly: In a 1.5 mL tube, add reagents in this exact order to prevent precipitation:
- Buffer (PBS).
- DMSO (Co-solvent to solubilize the thiazole).
- Alkyne Stock (Final: 1 mM).
- Azide Stock (Final: 1 mM).
- Cu-THPTA Complex (from Step 1).
-
Initiation: Add
Sodium Ascorbate. Cap tube immediately (exclude ). -
Incubation: Rotator or shaker at RT for 1–4 hours.
-
Note: If the solution turns brown/yellow, oxidation has occurred. Add more ascorbate.
-
-
Quenching: Add EDTA (5 mM final) to chelate copper.
-
Purification: Extract with EtOAc or use HPLC (C18 column) if the product is polar.
Protocol B: Sonogashira Coupling (Alternative)
For extending the carbon skeleton (e.g., creating bi-aryl systems).
-
Catalyst:
(5 mol%). -
Co-catalyst: CuI (2 mol%).
-
Base/Solvent:
/ THF (1:1). -
Conditions: Degas thoroughly. React at
under Argon for 6 hours. -
Warning: The cyclopropyl ring is stable, but high heat (
) may risk ring-opening or rearrangement.
Part 4: Visualization & Logic
Workflow Logic: Library Generation
The following diagram illustrates how this building block is used to generate a library of potential drug candidates using parallel synthesis.
Caption: Workflow for utilizing 2-Cyclopropyl-4-ethynylthiazole in parallel medicinal chemistry library generation.
Mechanistic Pathway: CuAAC Specifics
This diagram details the specific catalytic cycle issues relevant to thiazoles.
Caption: Mechanistic necessity of THPTA ligand to prevent thiazole-mediated catalyst poisoning.
Part 5: Troubleshooting & Optimization
| Observed Issue | Probable Cause | Corrective Action |
| Low Yield / Stalled Reaction | Catalyst poisoning by Thiazole Nitrogen. | Increase THPTA:Cu ratio to 5:1 or 10:1. |
| Precipitation | Poor solubility of the lipophilic cyclopropyl group. | Increase DMSO concentration to 20-30%; add 0.1% Tween-20. |
| Glaser Product (Di-alkyne) | Oxidation of alkyne (Homocoupling). | Degas buffers (Argon sparge); ensure Ascorbate is fresh and in excess. |
| Blue Solution | Oxidation of Cu(I) to Cu(II). | Oxygen leak. Add more Ascorbate immediately. |
References
-
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link
-
Hong, V., et al. (2009).[2][3] "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link
-
Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology. Link
-
BroadPharm Protocols. "Protocol for Azide-Alkyne Click Chemistry." BroadPharm Technical Guides. Link
- Bagley, M. C., et al. (2011). "Thiazoles in Click Chemistry: Synthesis and Applications." Synlett. (General reference for thiazole reactivity).
Sources
Application Note: In Vitro Binding Assays and Target Profiling Protocols for 2-Cyclopropyl-4-ethynylthiazole
Document Type: Technical Application Guide Target Audience: Researchers, FBDD Scientists, and Chemical Biologists Compound: 2-Cyclopropyl-4-ethynylthiazole (CAS: 1849223-21-7) | MW: ~149.2 g/mol
Executive Summary & Scientific Rationale
In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are essential for identifying novel binding pockets on therapeutic targets. 2-Cyclopropyl-4-ethynylthiazole is a highly versatile fragment. Its thiazole core and cyclopropyl moiety provide a rigid, drug-like pharmacophore capable of probing kinases and GPCRs. More importantly, the terminal ethynyl (alkyne) group serves a dual purpose: it contributes to the steric and electronic binding profile, and it acts as a bioorthogonal handle for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
As a Senior Application Scientist, I have designed this guide to bridge biophysical screening and chemical proteomics. Because fragments typically exhibit weak affinities (
Quantitative Assay Parameters & Method Selection
To ensure experimental rigor, the selection of the assay must match the specific stage of the FBDD pipeline. The table below summarizes the operational parameters for evaluating 2-Cyclopropyl-4-ethynylthiazole across the three methodologies.
| Parameter | Surface Plasmon Resonance (SPR) | Microscale Thermophoresis (MST) | Click-Chemistry ABPP |
| Primary Output | Real-time Kinetics ( | Solution-phase Affinity ( | Target Identification / Off-target profiling |
| Target State | Immobilized (Purified Recombinant) | Free in Solution (Purified Recombinant) | Native Proteome (Lysate or Live Cells) |
| Fragment Conc. Range | 10 µM – 2 mM | 10 µM – 2 mM | 1 µM – 50 µM |
| Protein Consumption | ~10–50 µg total | < 1 µg per 16-point run | 1–2 mg total proteome per condition |
| Key Vulnerability | Bulk refractive index shifts (DMSO) | Ligand-induced protein aggregation | Non-specific background biotinylation |
| Self-Validation Step | Excluded volume DMSO calibration | Initial capillary fluorescence check | "No-Click" (No |
Experimental Workflow Visualization
The following diagram illustrates the divergent workflow for utilizing 2-Cyclopropyl-4-ethynylthiazole as both a biophysical fragment and a chemical proteomic probe.
Fig 1: Unified FBDD and ABPP workflow for 2-Cyclopropyl-4-ethynylthiazole target deconvolution.
Detailed Step-by-Step Methodologies
Protocol A: Surface Plasmon Resonance (SPR) Kinetic Assay
Causality Insight: At ~149 Da, 2-Cyclopropyl-4-ethynylthiazole generates a very small Response Unit (RU) signal upon binding. Because DMSO has a high refractive index, even a 0.1% mismatch between the running buffer and the sample can create a bulk shift that masks the true fragment binding signal. A rigorous DMSO calibration curve is mandatory to establish a self-validating baseline 1.
-
Surface Preparation: Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of 3,000–5,000 RU to maximize the theoretical maximum response (
) for the low-MW fragment. -
Buffer Preparation: Prepare the running buffer (e.g., PBS-P+, pH 7.4) containing exactly 5.0% (v/v) DMSO.
-
DMSO Calibration (Critical Step): Prepare a series of 8 buffer solutions ranging from 4.5% to 5.5% DMSO. Inject these prior to the fragment to build a solvent correction curve. This corrects for excluded volume effects on the sensor surface.
-
Fragment Titration: Prepare a 2-fold serial dilution of 2-Cyclopropyl-4-ethynylthiazole from 2 mM down to 15.6 µM in the 5.0% DMSO running buffer.
-
Injection: Inject the fragment series at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 120 seconds.
-
Data Analysis: Double-reference the data (subtracting the reference channel and a buffer-only blank). Apply the solvent correction and fit the data to a 1:1 Langmuir binding model to extract
.
Protocol B: Microscale Thermophoresis (MST) Affinity Assay
Causality Insight: Hydrophobic fragments often aggregate at the high concentrations (mM) required to saturate weak binding pockets. MST is performed entirely in solution, and its initial capillary scan acts as a self-validating quality control to detect ligand-induced aggregation before thermophoresis is even measured 4.
-
Target Labeling: Label the target protein using a His-tag specific dye (e.g., RED-tris-NTA) to a final concentration of 50 nM. This site-specific labeling ensures the binding pocket remains unobstructed.
-
Ligand Preparation: Prepare a 16-point 1:1 serial dilution of 2-Cyclopropyl-4-ethynylthiazole in assay buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 0.05% Tween-20, 5% DMSO), starting at a top concentration of 2 mM.
-
Complex Formation: Mix 10 µL of the labeled target (50 nM) with 10 µL of each fragment dilution. Incubate for 15 minutes at room temperature.
-
Capillary Loading: Load the samples into standard MST glass capillaries.
-
Aggregation Check: Perform a pre-scan to check initial fluorescence. If fluorescence drops significantly at high fragment concentrations, it indicates ligand-induced aggregation, and those data points must be excluded.
-
Measurement: Apply the IR laser (typically 20-40% MST power). The localized heat gradient causes thermophoretic movement, which changes upon fragment binding. Plot the normalized fluorescence (
) against ligand concentration to derive the .
Protocol C: Click-Chemistry Activity-Based Protein Profiling (CC-ABPP)
Causality Insight: The terminal ethynyl group of 2-Cyclopropyl-4-ethynylthiazole is biologically inert. This allows the fragment to be incubated with live cells or crude lysates without the steric hindrance of a bulky fluorophore, preserving native protein interactions. The reporter tag is only added ex vivo via CuAAC, ensuring high-fidelity target deconvolution 5.
-
Proteome Incubation: Adjust cell lysate to a protein concentration of 2 mg/mL in PBS. Add 2-Cyclopropyl-4-ethynylthiazole to a final concentration of 20 µM (keep DMSO < 1%). Incubate for 1 hour at 37°C to allow binding/covalent trapping (if the fragment acts as a mechanism-based inhibitor or is UV-crosslinked).
-
CuAAC Click Reaction: To the 1 mL lysate, sequentially add the click reagents to avoid precipitation:
-
100 µM Azide-PEG4-Biotin (Reporter)
-
1 mM TCEP (Reducing agent, prepare fresh)
-
100 µM TBTA (Copper ligand)
-
1 mM
(Catalyst) -
Self-Validation Control: Run a parallel sample omitting
to assess non-specific biotinylation.
-
-
Reaction & Precipitation: Vortex gently and react for 1 hour at room temperature. Quench the reaction by adding 4 volumes of cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Centrifuge at 10,000 x g to precipitate the proteins at the interface.
-
Washing & Enrichment: Wash the protein pellet twice with cold methanol to remove unreacted probe. Resuspend in 1.2% SDS in PBS. Add 50 µL of pre-washed Streptavidin agarose beads and rotate for 2 hours at room temperature.
-
On-Bead Digestion: Wash beads stringently (1% SDS, 8M Urea, and PBS) to remove non-specific binders. Perform on-bead reduction (DTT), alkylation (Iodoacetamide), and trypsin digestion. Analyze the resulting peptides via LC-MS/MS to identify the bound targets.
References
- Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Science / Ovid.
- MicroScale Thermophoresis. NanoTemper Technologies.
- Fragment Based Drug Discovery by Microscale Thermophoresis Targeting Klebsiella pneumoniae and Escherichia coli IspE. PubMed Central (PMC).
- Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. PubMed Central (PMC).
- Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nanotempertech.com [nanotempertech.com]
- 3. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment Based Drug Discovery by Microscale Thermophoresis Targeting Klebsiella pneumoniae and Escherichia coli IspE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
Solvent selection for dissolving 2-Cyclopropyl-4-ethynylthiazole
Application Note: Advanced Solvent Selection and Formulation Protocols for 2-Cyclopropyl-4-ethynylthiazole
Introduction & Chemical Profiling
2-Cyclopropyl-4-ethynylthiazole (CAS: 1849223-21-7) is a highly specialized organic building block increasingly utilized in rational drug design. The 1,3-thiazole core provides a versatile scaffold capable of π-stacking and hydrogen bonding with biological targets, while the ethynyl (alkyne) moiety serves as either a tunable electrophilic warhead for covalent inhibition or a reactive handle for click chemistry (CuAAC) [1, 2].
However, handling this compound in biological assays presents a significant physicochemical hurdle. The combination of the bulky, lipophilic cyclopropyl ring and the non-polar alkyne group renders the molecule highly hydrophobic. Furthermore, the weak basicity of the thiazole nitrogen (pKa ~2.5) ensures the compound remains un-ionized at physiological pH (7.4). Consequently, researchers frequently encounter the "precipitation upon dilution" phenomenon, where the compound rapidly crystallizes out of solution when transferred from organic stock solvents into aqueous assay buffers [3, 4].
This guide provides causality-driven methodologies for selecting the optimal solvents and formulation strategies to maintain the solubility and biological integrity of 2-Cyclopropyl-4-ethynylthiazole.
Physicochemical Properties & Solvent Rationale
Understanding the molecular architecture of 2-Cyclopropyl-4-ethynylthiazole is essential for rational solvent selection. The table below summarizes the solubilizing capacity of various matrices and the mechanistic rationale behind their efficacy.
Table 1: Solvent Compatibility and Solvation Matrix
| Solvent / Matrix | Solubilizing Capacity | Biological Compatibility | Mechanism of Solvation / Rationale |
| 100% DMSO | High (>50 mM) | Low (Max 0.5-1% in vitro) | The high dielectric constant and dipole moment of DMSO effectively disrupt the hydrophobic intermolecular crystal lattice forces of the solid powder [3]. |
| Ethanol / Methanol | Moderate (~10 mM) | Moderate (Max 1-2%) | Protic solvents that act as excellent transitional co-solvents to bridge the polarity gap between DMSO and aqueous buffers. |
| PEG400 / Tween-80 | Moderate | High (In vivo suitable) | Surfactants initiate micellar encapsulation, physically shielding the hydrophobic cyclopropyl and ethynyl groups from the aqueous environment [4]. |
| Aqueous Buffer (pH 7.4) | Very Low (<10 µM) | Optimal | Direct dilution causes dielectric shock. Requires co-solvent or surfactant formulation to prevent immediate precipitation. |
Causality in Experimental Design: Mitigating "Dielectric Shock"
When a concentrated DMSO stock of 2-Cyclopropyl-4-ethynylthiazole is introduced directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The thiazole compound, suddenly stripped of its solvating shell and exposed to a high-polarity aqueous environment, experiences a "dielectric shock." This thermodynamic instability leads to rapid nucleation and precipitation, forming microcrystals that mask true biological activity and cause erratic assay readouts[3, 4].
To mitigate this, researchers must avoid single-step, high-ratio dilutions. Instead, step-down serial dilutions using intermediate co-solvents or micellar encapsulation must be employed to thermodynamically stabilize the compound during the transition to an aqueous state.
Mechanism of dielectric shock precipitation and mitigation.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. At each critical juncture, a validation step ensures the physical state of the compound is verified before proceeding, eliminating downstream experimental artifacts.
Protocol A: Preparation of a 10 mM Master Stock in DMSO
Objective: Create a stable, fully dissolved stock solution for long-term storage.
-
Equilibration: Bring the sealed vial of 2-Cyclopropyl-4-ethynylthiazole to room temperature inside a desiccator. Rationale: Preventing ambient moisture condensation is critical; water ingress will initiate premature precipitation and degrade the alkyne moiety.
-
Solvent Addition: Add anhydrous, cell-culture grade DMSO (>99.9% purity) to achieve a 10 mM concentration.
-
Dissolution: Vortex the mixture vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes. Rationale: Sonication provides the acoustic cavitation energy required to break the hydrophobic intermolecular bonds of the solid lattice.
-
Self-Validation (Microscopic Check): Drop 5 µL of the solution onto a glass slide and inspect under a standard light microscope at 10x magnification. The complete absence of birefringent microcrystals confirms total dissolution.
-
Storage: Aliquot into amber glass vials (to prevent UV degradation) and store at -20°C.
Protocol B: Intermediate Serial Dilution for In Vitro Assays
Objective: Dilute the DMSO master stock into aqueous media without triggering dielectric shock.
-
Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into a transitional co-solvent (e.g., 100% Ethanol) to create a 1 mM intermediate stock.
-
Buffer Preparation: Pre-warm the target aqueous buffer (e.g., PBS or cell culture media) to 37°C. Rationale: Elevated temperatures increase the kinetic energy of the solvent, temporarily raising the saturation threshold during the critical mixing phase.
-
Dropwise Addition: While vortexing the warmed buffer vigorously, add the intermediate stock dropwise to achieve the final desired assay concentration (e.g., 10 µM). Ensure the final DMSO concentration remains ≤ 0.5% to prevent cytotoxicity [4].
-
Self-Validation (Spectrophotometric Check): Measure the optical density (OD) of the final solution at 600 nm against a buffer blank. An increase in OD600 indicates light scattering caused by compound precipitation. If OD600 > 0.05 above the blank, the compound has crashed out, and the co-solvent ratio must be increased.
Protocol C: Lipid-Based Microemulsion for In Vivo Administration
Objective: Formulate the compound for animal dosing where high DMSO concentrations are prohibited.
-
Vehicle Preparation: Prepare a vehicle formulation consisting of 5% DMSO, 40% PEG400, 5% Tween-80, and 50% Saline.
-
Primary Solubilization: Dissolve the required dose of 2-Cyclopropyl-4-ethynylthiazole entirely within the 5% DMSO fraction first.
-
Surfactant Addition: Add the Tween-80 and vortex thoroughly. Rationale: Tween-80 coats the hydrophobic cyclopropyl and ethynyl moieties, lowering surface tension and initiating micelle formation prior to aqueous exposure.
-
Polymer & Aqueous Phase: Add the PEG400 and vortex. Finally, add the Saline dropwise while sonicating the mixture.
-
Self-Validation: The resulting formulation should be a visually clear or slightly opalescent microemulsion with no visible particulate matter, suitable for intraperitoneal (IP) or intravenous (IV) injection.
Workflow for solvent selection and assay formulation.
References
- Structural Significance of the 1,3-Thiazole Core in Bioactive Molecules. EvitaChem.
- Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis.
- DMSO Solubility Assessment for Fragment-Based Screening.
- Technical Support Center: Improving the Solubility of Thiazole Compounds. Benchchem.
Procedure for synthesizing 2-Cyclopropyl-4-ethynylthiazole from thioamides
Abstract
This application note details a robust, scalable protocol for the synthesis of 2-cyclopropyl-4-ethynylthiazole , a high-value pharmacophore found in mGluR5 antagonists and kinase inhibitors. The method utilizes a convergent strategy combining the classical Hantzsch thiazole synthesis with the Bestmann-Ohira homologation . This route offers superior regiocontrol and functional group tolerance compared to direct cross-coupling approaches. The protocol achieves an overall yield of approximately 45-55% over four steps and is optimized for laboratory-scale synthesis (10–50 mmol).
Introduction
The 2,4-disubstituted thiazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for pyridine and a linker in fragment-based drug design. Specifically, the 2-cyclopropyl-4-ethynylthiazole moiety combines the metabolic stability of the cyclopropyl group with the versatile reactivity of a terminal alkyne, allowing for subsequent "click" chemistry or Sonogashira couplings.
While direct C-H activation or cross-coupling of 2-cyclopropylthiazole is possible, these methods often suffer from poor regioselectivity (C4 vs. C5) or require expensive palladium catalysts. The protocol described herein employs a de novo ring construction strategy (Hantzsch synthesis) to lock the regiochemistry at C4, followed by a mild homologation sequence to install the alkyne.
Synthetic Strategy & Workflow
The synthesis proceeds through four distinct phases:
-
Thionation: Conversion of cyclopropanecarbonitrile to the thioamide.
-
Cyclization: Hantzsch condensation with ethyl bromopyruvate to form the thiazole core.
-
Redox Adjustment: Reduction of the ester to the alcohol, followed by oxidation to the aldehyde.
-
Homologation: Conversion of the aldehyde to the terminal alkyne using the Bestmann-Ohira reagent.[1][2][3]
Figure 1: Process flow for the synthesis of 2-cyclopropyl-4-ethynylthiazole, highlighting key intermediates and expected stage yields.
Detailed Experimental Protocols
Step 1: Synthesis of Cyclopropanecarbothioamide
Reagents: Cyclopropanecarbonitrile, Lawesson’s Reagent, Toluene.
-
Setup: Charge a dry 250 mL round-bottom flask (RBF) with cyclopropanecarbonitrile (10.0 mmol) and anhydrous toluene (50 mL).
-
Addition: Add Lawesson’s Reagent (6.0 mmol, 0.6 equiv) in one portion.
-
Reaction: Equip with a reflux condenser and heat to 80°C under nitrogen for 3–4 hours. Monitor by TLC (formation of a lower Rf spot).
-
Workup: Cool to room temperature. The reaction often forms a precipitate/sludge.
-
Hydrolysis (Critical): Add methanol (10 mL) to decompose excess reagent, stir for 30 mins, then concentrate in vacuo.
-
Purification: Flash column chromatography (SiO2, 10-20% EtOAc/Hexanes) is recommended to remove phosphorus byproducts.
-
Target: White to pale yellow solid.
-
Note: The thioamide is stable but should be stored at 4°C.
-
Step 2: Hantzsch Thiazole Synthesis
Reagents: Cyclopropanecarbothioamide, Ethyl Bromopyruvate, Ethanol.
-
Mixing: Dissolve the thioamide (10.0 mmol) in absolute ethanol (40 mL) in a 100 mL RBF.
-
Cyclization: Add ethyl bromopyruvate (10.5 mmol, 1.05 equiv) dropwise at room temperature.
-
Observation: The reaction is exothermic; a mild temperature rise is normal.
-
-
Reflux: Heat the mixture to reflux for 2 hours.
-
Workup: Cool the mixture. Evaporate the ethanol to ~10 mL. Pour the residue into saturated aqueous NaHCO3 (50 mL) to neutralize HBr generated in situ.
-
Extraction: Extract with DCM (3 x 30 mL). Dry combined organics over Na2SO4 and concentrate.
-
Purification: Recrystallization from Hexanes/EtOAc or short plug filtration.
-
Product: Ethyl 2-cyclopropylthiazole-4-carboxylate.
-
Step 3: Functional Group Interconversion (Ester to Aldehyde)
This is a two-stage process: Reduction followed by Oxidation.
3A. Reduction:
-
Dissolve the ester (8.0 mmol) in anhydrous THF (30 mL) at 0°C.
-
Add LiAlH4 (1.0 M in THF, 4.0 mL, 0.5 equiv) or DIBAL-H (1.0 M, 1.1 equiv) dropwise. Note: NaBH4/MeOH can also be used for milder conditions.
-
Stir at 0°C for 1 hour. Quench with Glauber’s salt (Na2SO4·10H2O) or Fieser workup.
-
Filter and concentrate to obtain (2-cyclopropylthiazol-4-yl)methanol .
3B. Oxidation:
-
Dissolve the crude alcohol in DCM (40 mL).
-
Add Dess-Martin Periodinane (1.1 equiv) at 0°C. Stir for 2 hours while warming to RT.
-
Quench with 1:1 sat. Na2S2O3 / sat. NaHCO3.
-
Extract with DCM, dry, and concentrate.
-
Product: 2-Cyclopropylthiazole-4-carbaldehyde. Use immediately or store under Argon at -20°C (aldehydes can oxidize to acids over time).
-
Step 4: Bestmann-Ohira Homologation
Reagents: Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate), K2CO3, Methanol.
-
Preparation: Dissolve the aldehyde (5.0 mmol) and K2CO3 (10.0 mmol, 2.0 equiv) in dry Methanol (25 mL).
-
Reagent Addition: Add the Bestmann-Ohira reagent (6.0 mmol, 1.2 equiv) dropwise at 0°C.
-
Reaction: Stir at 0°C for 30 mins, then warm to room temperature and stir for 4–12 hours.
-
Workup: Dilute with water (50 mL) and extract with Et2O (3 x 30 mL). Note: Ether is preferred over DCM to avoid emulsion issues with phosphonates.
-
Purification: Flash chromatography (SiO2, 5-10% EtOAc/Hexanes).
-
Final Product:2-Cyclopropyl-4-ethynylthiazole .
-
Results & Discussion
Quantitative Performance
| Reaction Step | Typical Yield | Key Impurity / Challenge |
| Thionation | 88–92% | Lawesson's byproduct (remove via column). |
| Hantzsch Cyclization | 80–85% | Unreacted thioamide (if stoichiometry is off). |
| Redox (2 steps) | 75–80% | Over-oxidation to acid (during step 3B). |
| Homologation | 70–78% | Incomplete conversion (add more K2CO3). |
Troubleshooting Matrix
-
Low Yield in Step 2: Ensure the thioamide is dry. Water hydrolyzes ethyl bromopyruvate.
-
Aldehyde Instability: If the aldehyde decomposes, proceed directly to Step 4 without extensive purification (telescoping Step 3B and 4 is possible).
-
Cyclopropyl Ring Opening: Avoid strong Lewis acids (e.g., AlCl3) or highly acidic aqueous conditions at high temperatures. The Hantzsch conditions (EtOH reflux) are generally safe for the cyclopropyl ring.
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen."[10] Ber. Dtsch. Chem. Ges.1887 , 20, 3118. Link
-
Lawesson's Reagent Protocol: Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis." Chem. Rev.2007 , 107, 5210–5278. Link
-
Bestmann-Ohira Reagent: Müller, S., et al. "An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes."[1][5] Synlett1996 , 6, 521–522.[5] Link
-
Thiazole Homologation Examples: Wipf, P., et al. "A New Thiazole Synthesis by Cyclocondensation of Thioamides and Alkynyl(Aryl)Iodonium Reagents." J. Org.[5] Chem.2004 , 69, 4381–4386. Link
-
Cyclopropyl Stability: Pietruszka, J. "Cyclopropanes in Organic Synthesis." Chem. Rev.2003 , 103, 1051–1070. Link
Sources
- 1. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A Convenient Reagent for Aldehyde to Alkyne Homologation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. RU2154608C1 - Ammonium sulfide production process - Google Patents [patents.google.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity / Journal of the Chemical Society, Perkin Transactions 1, 1987 [sci-hub.box]
Using 2-Cyclopropyl-4-ethynylthiazole as a scaffold in medicinal chemistry
This guide details the application of 2-Cyclopropyl-4-ethynylthiazole (CAS 1849223-21-7) as a specialized scaffold in medicinal chemistry. It focuses on its utility as a metabolically stable bioisostere and a versatile "click" chemistry handle for Fragment-Based Drug Discovery (FBDD).
Executive Summary
2-Cyclopropyl-4-ethynylthiazole represents a strategic building block designed to address two common failure modes in early-stage drug discovery: metabolic instability and limited vector exploration .
-
The "Metabolic Shield": The 2-cyclopropyl group serves as a superior bioisostere for 2-alkyl (methyl/ethyl) substituents. Unlike a methyl group, which is prone to rapid CYP450-mediated benzylic oxidation, the cyclopropyl ring imposes steric bulk and conformational restriction that significantly retards oxidative clearance while maintaining lipophilicity.
-
The "Reactive Handle": The 4-ethynyl moiety provides a rigid, linear vector for carbon-carbon bond formation (Sonogashira coupling) or heterocycle generation (CuAAC "Click" chemistry), enabling rapid library expansion.
This scaffold is particularly relevant for optimizing mGluR5 antagonists (analogous to MTEP) and Type II Kinase Inhibitors where the thiazole core acts as a critical hinge binder or spacer.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Value / Description | Relevance |
| CAS Number | 1849223-21-7 | Unique Identifier |
| Formula | C₈H₇NS | Core Scaffold |
| MW | 149.21 g/mol | Low MW ideal for FBDD (Fragment-Based Drug Discovery) |
| cLogP | ~2.1 | Moderate lipophilicity; good CNS penetration potential |
| TPSA | ~13 Ų | High membrane permeability |
| Key Functionality | Terminal Alkyne ( | Handle for Click Chemistry & Palladium Coupling |
| Metabolic Feature | 2-Cyclopropyl | Blocks CYP1A2/3A4 oxidation common in 2-methyl analogs |
Synthetic Utility: Preparation of the Scaffold
Note: While commercially available, in-house synthesis is often required for scale-up. The following protocol utilizes the Hantzsch Thiazole Synthesis followed by Seyferth-Gilbert Homologation, the industry-standard route for 4-ethynyl heterocycles.
Workflow Diagram
Figure 1: Synthetic route to 2-Cyclopropyl-4-ethynylthiazole.
Detailed Protocol
Step 1: Hantzsch Thiazole Synthesis
-
Dissolve cyclopropanecarbothioamide (1.0 eq) in ethanol (0.5 M).
-
Add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.
-
Reflux for 4 hours. Monitor by TLC/LCMS.
-
Concentrate and neutralize with saturated NaHCO₃. Extract with EtOAc.
-
Result: Ethyl 2-cyclopropylthiazole-4-carboxylate.
Step 2: Functional Group Manipulation (Ester to Aldehyde)
-
Reduction: Treat the ester (1.0 eq) in dry THF at 0°C with LiAlH₄ (1.2 eq). Stir 1h. Quench (Fieser method) and isolate the alcohol.
-
Oxidation: Dissolve the alcohol in DCM. Add Dess-Martin Periodinane (1.2 eq). Stir at RT for 2h.
-
Result: 2-Cyclopropylthiazole-4-carbaldehyde.
Step 3: Seyferth-Gilbert Homologation (Aldehyde to Alkyne)
-
Dissolve the aldehyde (1.0 eq) in dry methanol.
-
Add K₂CO₃ (2.0 eq) and Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 eq).
-
Stir at room temperature for 4–12 hours.
-
Dilute with water, extract with Et₂O (alkynes are volatile; avoid high vacuum if possible).
-
Result: 2-Cyclopropyl-4-ethynylthiazole .
Medicinal Chemistry Applications
Application A: Rigid Linker Construction (Sonogashira Coupling)
Use Case: Creating rigid analogs of MTEP (mGluR5 antagonist) or kinase inhibitors where the alkyne acts as a linear spacer.
Protocol:
-
Reagents: 2-Cyclopropyl-4-ethynylthiazole (1.0 eq), Aryl Halide (Ar-I or Ar-Br, 1.1 eq).
-
Catalyst System: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%).
-
Base/Solvent: Et₃N (3.0 eq) in anhydrous THF or DMF (degassed).
-
Procedure:
-
Combine reagents in a sealed tube under Argon.
-
Stir at RT (for Ar-I) or 60°C (for Ar-Br) for 4–16 hours.
-
Filter through Celite, concentrate, and purify via silica flash chromatography.
-
-
Mechanism: The cyclopropyl group remains intact, providing metabolic protection to the thiazole 2-position during the harsh coupling conditions.
Application B: Bioisostere Generation (CuAAC Click Chemistry)
Use Case: Generating a library of 1,4-disubstituted 1,2,3-triazoles. The triazole ring mimics an amide bond (peptide bioisostere) but is resistant to proteolytic cleavage.
Protocol:
-
Reagents: 2-Cyclopropyl-4-ethynylthiazole (1.0 eq), Azide (R-N₃, 1.0 eq).
-
Catalyst: CuSO₄·5H₂O (10 mol%), Sodium Ascorbate (20 mol%).
-
Solvent: t-BuOH:Water (1:1).
-
Procedure:
-
Dissolve alkyne and azide in the solvent mixture.
-
Add freshly prepared sodium ascorbate solution followed by copper sulfate.
-
Stir vigorously at RT for 2–12 hours. The product often precipitates.
-
-
Note: This reaction is highly chemoselective and tolerates most functional groups on the "R" group.
Case Study: Optimization of mGluR5 Antagonists
Rationale for using this scaffold over standard methyl-thiazoles.
The Problem:
The reference compound MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) is a potent mGluR5 antagonist. However, the 2-methyl group is a "metabolic soft spot," susceptible to rapid oxidation by CYP1A2, leading to short half-life (
The Solution: Replacing the 2-methyl group with a 2-cyclopropyl group (using our scaffold) achieves:
-
Metabolic Blocking: The cyclopropyl C-H bonds are stronger (homolytic bond dissociation energy ~106 kcal/mol vs. ~88 kcal/mol for benzylic methyl), resisting hydrogen atom abstraction by CYP enzymes.
-
Lipophilicity Maintenance: Cyclopropyl adds steric bulk without significantly altering the polarity compared to an isopropyl group, maintaining receptor fit.
Figure 2: Optimization logic using the cyclopropyl scaffold.
References
-
Seyferth-Gilbert Homologation: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes.[1] Synlett.[2]
-
Cyclopropyl Metabolic Stability: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in FDA-Approved Drugs.[3] Journal of Medicinal Chemistry.
-
mGluR5 Antagonists (MTEP Context): Cosford, N. D., et al. (2003). [3H]-Methoxymethyl-MTEP and [3H]-Methoxy-PEPy: Potent and Selective Radioligands for the Metabotropic Glutamate Subtype 5 (mGlu5) Receptor. Bioorganic & Medicinal Chemistry Letters.
-
Click Chemistry in Drug Discovery: Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery. Drug Discovery Today.
- Thiazole Synthesis (Hantzsch): Eicher, T., & Hauptmann, S. (2003).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Cyclopropyl-4-ethynylthiazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate and optimize yields of low-molecular-weight heteroaromatic alkynes. 2-Cyclopropyl-4-ethynylthiazole is a highly versatile building block, notably utilized in the synthesis of complex pan-genotype HCV NS5A inhibitors [1] and advanced kinase modulators.
However, synthesizing this compound presents distinct chemoselectivity and isolation challenges. This guide is designed to move beyond basic protocols, explaining the causality behind reaction failures and providing field-proven, self-validating workflows to ensure reproducible, high-yield synthesis.
Strategic Overview: Pathway Selection
There are two primary synthetic strategies to construct the 4-ethynylthiazole core: Pathway A (Aldehyde Homologation) and Pathway B (Sonogashira Coupling) . Selecting the right pathway depends on your available starting materials and scale.
Quantitative Pathway Comparison
| Metric | Pathway A: Aldehyde Homologation | Pathway B: Sonogashira Coupling |
| Starting Material | Ethyl 2-cyclopropylthiazole-4-carboxylate | 4-Bromo-2-cyclopropylthiazole |
| Overall Yield | 55 - 65% | 75 - 85% |
| Key Reagents | DIBAL-H, Bestmann-Ohira Reagent (BOR) | TMS-Acetylene, Pd(PPh3)2Cl2, CuI |
| Reaction Time (Total) | ~18 hours | ~12 hours |
| Primary Byproducts | Over-reduced alcohol, unreacted aldehyde | Glaser homocoupling product |
| Scalability | Moderate (Requires strict cryogenic control) | High (Robust at ambient/mild heating) |
Recommendation:Pathway B is generally superior for scale-up due to the robustness of the Sonogashira coupling on 4-bromothiazoles [2] and the avoidance of cryogenic ester reductions.
Reaction Workflow Visualization
Synthetic pathways for 2-cyclopropyl-4-ethynylthiazole via Homologation and Sonogashira coupling.
Troubleshooting Guides & FAQs
Q1: In Pathway A, why am I isolating the primary alcohol instead of 2-cyclopropylthiazole-4-carbaldehyde during the ester reduction? Causality: DIBAL-H reductions rely on the stability of a tetrahedral aluminum acetal intermediate at cryogenic temperatures. If the internal reaction temperature spikes above -70 °C during addition, or if excess DIBAL-H is used, this intermediate collapses prematurely into an aldehyde, which is immediately reduced by a second equivalent of hydride to the alcohol. Solution: Ensure strict cryogenic control (-78 °C) and add DIBAL-H dropwise down the side of the flask. Self-Validating Alternative: If temperature control is an issue, intentionally reduce the ester completely to the alcohol using LiAlH4, followed by a mild oxidation (e.g., MnO2 or Swern oxidation) to the aldehyde. This two-step approach is highly reproducible and acts as a self-correcting system for over-reduction.
Q2: During the Bestmann-Ohira homologation (Pathway A), my yield is low and I see unreacted aldehyde. What is failing? Causality: The Bestmann-Ohira Reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) requires a base (typically K2CO3 in MeOH) to generate the active Seyferth-Gilbert intermediate[3]. If the methanol is not anhydrous, water competes as a nucleophile, hydrolyzing the reagent before it can react with the aldehyde. Solution: Use strictly anhydrous methanol and freshly calcined K2CO3. Pre-stir the BOR with K2CO3 for 10 minutes before adding the aldehyde to ensure complete generation of the active diazo anion.
Q3: In the Sonogashira coupling (Pathway B), I observe a significant amount of a highly non-polar byproduct on my TLC. What is it, and how do I prevent it? Causality: The byproduct is 1,4-bis(trimethylsilyl)buta-1,3-diyne, the Glaser homocoupling product of TMS-acetylene. This side reaction is catalyzed by the copper co-catalyst in the presence of trace molecular oxygen, which acts as an oxidant. Solution: Oxygen exclusion is paramount. Rigorously degas the amine solvent using the freeze-pump-thaw method or sparge with argon for at least 30 minutes prior to introducing the palladium and copper catalysts.
Q4: My reaction conversion is excellent, but my yield drops drastically during the final TMS deprotection step. Where is the product going? Causality: 2-Cyclopropyl-4-ethynylthiazole is a low-molecular-weight, relatively non-polar heteroaromatic compound. It possesses significant vapor pressure. Prolonged rotary evaporation under high vacuum or using elevated water bath temperatures (>30 °C) leads to the product co-evaporating with the solvent. Solution: Never apply high vacuum to the isolated product. Concentrate the methanolic deprotection mixture under reduced pressure at a maximum bath temperature of 25 °C. Extract with a low-boiling solvent (like diethyl ether or pentane), and carefully evaporate the solvent at >150 mbar.
Standard Operating Procedure: Pathway B (Sonogashira Route)
This protocol utilizes the Sonogashira coupling approach, which we have validated as the most scalable and highest-yielding method for this specific thiazole derivative.
Step 1: Sonogashira Coupling
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-cyclopropylthiazole (1.0 equiv), Pd(PPh3)2Cl2 (0.05 equiv), and CuI (0.10 equiv).
-
Atmosphere Control: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times to establish a self-validating oxygen-free system.
-
Solvent Addition: Add anhydrous, thoroughly degassed triethylamine (Et3N) via syringe to achieve a 0.2 M concentration of the starting material.
-
Reagent Addition: Add trimethylsilylacetylene (1.5 equiv) dropwise via syringe.
-
Reaction: Heat the mixture to 60 °C and stir for 8 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1) until the complete disappearance of the starting bromide.
-
Workup: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove metal salts, eluting generously with ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure to afford the crude 4-(TMS-ethynyl)-2-cyclopropylthiazole. Proceed to the next step without further purification.
Step 2: TMS Deprotection
-
Dissolution: Dissolve the crude 4-(TMS-ethynyl)-2-cyclopropylthiazole in anhydrous methanol (0.1 M).
-
Deprotection: Add anhydrous K2CO3 (1.2 equiv) in one portion. Stir the suspension at 25 °C for 2 hours. Monitor by TLC for the disappearance of the TMS-protected intermediate.
-
Quenching: Quench the reaction by adding saturated aqueous NH4Cl (equal volume to methanol).
-
Extraction: Extract the aqueous layer with diethyl ether (3 × 50 mL). Note: Do not use ethyl acetate or dichloromethane, as their higher boiling points complicate the final concentration.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.
-
Critical Concentration Step: Concentrate the filtrate using a rotary evaporator. Set the water bath strictly to ≤25 °C and the vacuum pressure to ≥150 mbar.
-
Purification: Purify the residue via flash column chromatography (using a gradient of pentane/diethyl ether) to yield pure 2-cyclopropyl-4-ethynylthiazole as a pale yellow oil. Store immediately under argon at -20 °C.
References
- Discovery of Ruzasvir (MK-8408): A Potent, Pan-Genotype HCV NS5A Inhibitor with Optimized Activity against Common Resistance-Associated Polymorphisms. Journal of Medicinal Chemistry - ACS Publications.
- Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate.
- Bestmann-Ohira Reagent: A Convenient and Promising Reagent in the Chemical World. ResearchGate.
Technical Support Center: Handling & Storage of 2-Cyclopropyl-4-ethynylthiazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the shelf-life and stability of functionalized heterocycles.
2-Ethynylthiazole derivatives are critical pharmacophores and electrophilic warheads in modern drug discovery, notably utilized in the development of highly selective GPX4 inhibitors for targeted ferroptosis induction (1)[1]. However, the very features that make this compound biologically valuable—its electron-dense thiazole ring and sp-hybridized terminal alkyne—also make it highly susceptible to spontaneous polymerization into linear chains when exposed to radicals or thermal energy (2)[2].
This guide provides field-proven, self-validating protocols and troubleshooting steps to prevent the degradation of 2-Cyclopropyl-4-ethynylthiazole during storage.
The Causality of Degradation: Why Does It Polymerize?
To prevent degradation, we must first understand the mechanism. Terminal alkynes do not simply "go bad"; they undergo specific, catalyzed chemical transformations.
-
Glaser-Type Oxidative Coupling: If trace metals (especially Cu or Fe from prior synthetic steps like Sonogashira couplings) remain in the product, they can catalyze oxidative dimerization in the presence of ambient oxygen.
-
Free-Radical Polymerization: UV light and ambient heat can homolytically cleave weak bonds or activate trace impurities, generating free radicals. The terminal alkyne readily accepts these radicals, initiating a chain-growth polymerization that turns your pure liquid into a dark, viscous oil or insoluble solid.
Logical pathways of 2-Cyclopropyl-4-ethynylthiazole polymerization.
Troubleshooting & FAQs
Q1: My 2-Cyclopropyl-4-ethynylthiazole turned into a dark, viscous oil after a month in the fridge. What went wrong? A1: Storing the compound at 4°C in a standard vial is insufficient. The headspace of the vial contains oxygen, and standard clear glass allows light penetration. The combination of oxygen, light, and potential trace impurities initiated a radical polymerization cascade. For long-term viability, the compound must be stored under an inert atmosphere (Argon/Nitrogen) at -20°C in amber vials.
Q2: Should I use a chemical stabilizer for long-term storage? A2: Yes. If you plan to store the neat compound for more than a few weeks, adding a radical scavenger is highly recommended. Hydroquinone (HQ) or Butylated hydroxytoluene (BHT) at 0.1% to 1.0% (w/w) are industry standards. Hydroquinone works by reacting with peroxy-free radicals in the presence of trace oxygen to form stable complexes, effectively halting the polymerization cascade (3)[3].
Q3: Will the stabilizer interfere with my downstream Click chemistry or Sonogashira couplings? A3: It can, as stabilizers quench the radical intermediates or interact with metal catalysts. However, they are easily removed right before your reaction. Because HQ is highly polar (a diphenol) and your alkyne is relatively non-polar, a simple filtration through a basic alumina plug will quantitatively remove the HQ.
Quantitative Storage Data
The following table summarizes the expected shelf life of 2-Cyclopropyl-4-ethynylthiazole under various environmental conditions. Use this to determine the appropriate storage method based on your experimental timeline.
| Storage Condition | Atmosphere | Stabilizer Added | Light Exposure | Expected Shelf Life | Primary Degradation Prevented |
| 25°C (Ambient) | Air | None | Ambient | < 1 Week | None (Rapid Polymerization) |
| 4°C (Fridge) | Air | None | Dark | 1-2 Months | Photo-induced radical formation |
| -20°C (Freezer) | Argon | None | Dark | ~6 Months | Oxidative Glaser coupling |
| -20°C (Freezer) | Argon | 0.1% w/w HQ | Dark | > 12 Months | Radical chain propagation |
Validated Experimental Protocols
A protocol is only as reliable as its built-in validation. The following workflows are designed as self-validating systems to ensure your compound remains pristine.
Protocol A: Preparation for Ultra-Low Temperature Inert Storage
Objective: Eliminate environmental triggers (light, oxygen, heat) and chemically inhibit radical propagation.
-
Purification Check: Ensure your freshly synthesized or purchased batch is free of trace copper or palladium. Validate via NMR or ICP-MS if available.
-
Stabilizer Addition: Weigh out Hydroquinone (HQ) to achieve a 0.1% w/w concentration relative to your alkyne. Dissolve the HQ into the liquid alkyne (mild sonication may be required).
-
Aliquoting: Divide the batch into single-use aliquots in amber glass vials. Causality note: Single-use aliquots prevent repeated freeze-thaw cycles and the introduction of fresh oxygen every time a main stock bottle is opened.
-
Inert Atmosphere: Insert an Argon gas line into the vial and gently purge the headspace for 30 seconds.
-
Sealing: Immediately cap the vial with a PTFE-lined lid (PTFE prevents chemical leaching from the septa) and wrap tightly with Parafilm. Store at -20°C.
-
Self-Validation Step: Keep one "control" micro-aliquot at room temperature for 48 hours. If it rapidly darkens, your batch contains high levels of trace metals and requires re-purification via silica gel chromatography before long-term storage.
Step-by-step workflow for the long-term storage of ethynylthiazole derivatives.
Protocol B: Pre-Reaction Stabilizer Removal
Objective: Quantitatively remove the HQ stabilizer immediately prior to downstream synthesis.
-
Column Preparation: Pack a short glass Pasteur pipette with a small cotton plug, followed by 2-3 cm of activated Basic Alumina (Activity I).
-
Solvent Conditioning: Pre-wet the alumina plug with 2 mL of Hexane.
-
Elution: Dissolve your stabilized 2-Cyclopropyl-4-ethynylthiazole aliquot in a minimal volume of Hexane/Ethyl Acetate (9:1 v/v) and load it onto the plug. Elute with an additional 3-5 mL of the same solvent mixture. Causality note: The highly polar, acidic phenolic hydroxyls of HQ will bind strongly to the basic alumina, while the relatively non-polar alkyne passes through.
-
Concentration: Evaporate the solvent under reduced pressure. Keep the water bath temperature strictly below 30°C to prevent thermal degradation.
-
Self-Validation Step: Spot the eluent on a TLC plate alongside a pure HQ standard. Stain with KMnO4. The alkyne will show a distinct, rapidly oxidizing spot, while the baseline (where HQ would normally reside) must remain completely clear.
References
-
Development of a Highly Selective Ferroptosis Inducer Targeting GPX4 with 2-Ethynylthiazole-4-carboxamide as Electrophilic Warhead. Journal of Medicinal Chemistry - ACS Publications.1
-
Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI.2
-
Eastman Hydroquinone Inhibitors for Polymerization, Product Article. ChemPoint.3
Sources
Technical Support Center: Sonogashira Coupling with Ethynylthiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for one of the most powerful C-C bond-forming reactions in modern synthesis: the Sonogashira coupling, with a specific focus on the unique challenges presented by ethynylthiazole substrates. The inherent nature of the thiazole ring, with its nitrogen and sulfur heteroatoms, can introduce complexities not typically encountered with simple aryl halides. This guide is designed to help you navigate these challenges, moving from diagnosis to solution with a clear understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs): First-Line Troubleshooting
This section addresses the most common initial failures and observations in Sonogashira coupling reactions.
Q1: My reaction has failed to start; I'm only recovering my starting materials. Where do I begin troubleshooting?
A1: A complete lack of reactivity typically points to a fundamental issue with one of the core components.[1] Systematically verify the following:
-
Catalyst Integrity: Palladium(0) catalysts, especially Pd(PPh₃)₄, are sensitive to air and can degrade over time.[2] Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable but require in situ reduction.[3] If you suspect degradation, use a fresh batch of catalyst. Similarly, the copper(I) iodide (CuI) co-catalyst can oxidize to inert Cu(II); it should be a white to light tan powder, not green or blue.[2]
-
Anaerobic Conditions: Oxygen is detrimental. It can lead to the oxidative homocoupling of your alkyne (Glaser coupling) and promote the decomposition of your Pd(0) catalyst to inactive palladium black.[1][4] Ensure all solvents and the amine base are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30-60 minutes). The reaction should be run under a positive pressure of an inert gas.[1]
-
Reagent Purity: Ensure your aryl/vinyl halide and terminal alkyne are pure. Impurities can act as catalyst poisons.[1] The amine base should be dry and pure; distillation may be necessary if it's from an old bottle.[3]
Q2: My reaction mixture turned black immediately, and I have no product. What happened?
A2: The formation of a black precipitate is characteristic of "palladium black," which is agglomerated, inactive palladium metal.[1] This indicates your Pd(0) catalyst has crashed out of the catalytic cycle. The most common causes are:
-
Presence of oxygen in the reaction.
-
Impurities in the reagents or solvents.
-
Excessively high reaction temperatures.
-
In some cases, certain solvents like THF have been anecdotally reported to promote its formation.[3]
To prevent this, ensure all components are pure, dry, and thoroughly degassed, and optimize the reaction temperature.[1]
Q3: I'm observing a significant amount of a side product that appears to be a dimer of my ethynylthiazole. How can I prevent this?
A3: You are observing Glaser-Hay homocoupling, the most common side reaction in copper-mediated Sonogashira couplings.[5] This oxidative dimerization of the terminal alkyne is promoted by oxygen and the copper co-catalyst.[4] To minimize it:
-
Strictly Anaerobic Conditions: This is the most critical factor. Ensure all reagents and the reaction headspace are free of oxygen.[1]
-
Reduce Copper Loading: High concentrations of CuI can accelerate the Glaser pathway. Reduce the loading to the minimum effective amount (e.g., 1-5 mol%).[1]
-
Slow Addition of Alkyne: Adding the ethynylthiazole slowly via a syringe pump keeps its instantaneous concentration low, which kinetically favors the cross-coupling pathway over homocoupling.[1]
-
Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most effective solution is to eliminate the copper co-catalyst entirely. Copper-free protocols are highly effective and completely avoid the Glaser coupling side reaction.[6][7]
In-Depth Troubleshooting for Thiazole Substrates
The unique electronic and structural properties of the thiazole ring require special consideration.
Q4: My yield is consistently low when using a 2-halothiazole, even after addressing the basic issues. Could the thiazole itself be the problem?
A4: Yes, this is a classic issue with nitrogen- and sulfur-containing heterocycles. The lone pair electrons on the thiazole's nitrogen and/or sulfur atoms can coordinate to the palladium center. This coordination can act as a form of catalyst poisoning, sequestering the active catalyst and preventing it from participating in the catalytic cycle.[8][9][10]
Solutions to Mitigate Catalyst Poisoning:
-
Ligand Choice: The standard PPh₃ ligand may not be sufficient. Switch to more electron-rich and sterically bulky phosphine ligands like XPhos or dppf.[1] These ligands bind more strongly to the palladium, making it less susceptible to displacement by the thiazole substrate.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are excellent σ-donors and have proven highly effective as ligands in Sonogashira couplings, offering stabilization and activation of the palladium catalyst.[4][11]
-
Specialized Ligands: For thiazole substrates specifically, the use of L-proline as a ligand in combination with CuI has been shown to significantly improve yields and suppress homocoupling.[12]
-
Increase Catalyst Loading: While not ideal from a cost perspective, a modest increase in the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial deactivation.
Q5: I am using a 2-bromothiazole and the reaction is very sluggish. What can I do to improve the rate?
A5: The reactivity of the halide is a critical factor in the rate-determining oxidative addition step. The general reactivity trend is I > OTf > Br >> Cl.[2] While 2-bromothiazoles are viable, they are significantly less reactive than the corresponding iodides and will likely require more forcing conditions.
-
Switch to an Iodide: If synthetically feasible, prepare and use the 2-iodothiazole. This will almost certainly lead to a more efficient reaction at lower temperatures.[13]
-
Increase Temperature: Reactions with aryl bromides often require heating, sometimes to temperatures around 80-100 °C, whereas iodides can often react at room temperature.[13]
-
Optimize Catalyst System: For less reactive bromides, using a more robust catalytic system is crucial. A combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich ligand is often more effective than pre-formed catalysts like Pd(PPh₃)₄.[11]
Workflow & Optimization Guide
Troubleshooting Workflow Diagram
The following diagram provides a logical path for diagnosing and solving common Sonogashira coupling failures.
Caption: Troubleshooting workflow for Sonogashira coupling failures.
Parameter Optimization Table
When optimizing a sluggish or low-yielding reaction with an ethynylthiazole, consider modifying the following parameters.
| Parameter | Standard Conditions | Optimization Strategy for Thiazole Substrates | Rationale & Causality |
| Pd Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%) | Pd₂(dba)₃ or Pd(OAc)₂ (1-2.5 mol%) | Precursors allow for more active catalyst formation in situ with the chosen ligand. |
| Ligand | PPh₃ (2-4 eq. to Pd) | XPhos, SPhos, dppf (1:1 or 2:1 L:Pd ratio) or L-Proline (10-20 mol%)[12] | Bulky, electron-rich ligands accelerate oxidative addition and resist displacement by the thiazole substrate.[1][11] |
| Copper Source | CuI (1-10 mol%) | CuI (1-5 mol%) or None (Copper-Free) | Lowering CuI minimizes Glaser coupling.[1] Elimination is the best way to prevent it entirely.[6] |
| Base | Et₃N or DIPEA (2-3 eq.) | K₂CO₃, Cs₂CO₃ (2-3 eq.) or an amine like Pyrrolidine | Inorganic bases can be effective, especially in copper-free systems. Pyrrolidine can be a good base/solvent.[4] |
| Solvent | THF, DMF, Toluene | DMF, NMP, Dioxane, or amine as solvent (e.g., Et₃N) | Higher boiling point solvents may be needed for less reactive halides. Using the amine base as the solvent can be effective.[3] |
| Temperature | Room Temp to 60 °C | 60 °C to 120 °C | Less reactive halides (bromides, chlorides) require higher thermal energy to undergo oxidative addition.[13] |
Experimental Protocols
CAUTION: These reactions should be performed by trained chemists in a well-ventilated fume hood under an inert atmosphere. Proper personal protective equipment (PPE) must be worn.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a good starting point for coupling a 2-iodothiazole derivative.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-iodothiazole (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv., 3 mol%), and CuI (0.06 equiv., 6 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF or DMF, to make a ~0.1 M solution based on the halide).
-
Add anhydrous, degassed triethylamine (Et₃N, 3.0 equiv.).
-
Add the terminal ethynylthiazole (1.2 equiv.).
-
Reaction: Stir the mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Robust Copper-Free Sonogashira Coupling
This protocol is recommended for 2-bromothiazole substrates or when Glaser homocoupling is a significant problem.[6][14]
-
Catalyst Preparation: In a dry Schlenk flask under inert atmosphere, add Pd₂(dba)₃ (0.02 equiv., 2 mol%) and a bulky phosphine ligand such as XPhos (0.08 equiv., 8 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane). Stir for 10 minutes at room temperature to allow for pre-formation of the active catalyst.
-
Reagent Addition: To the catalyst mixture, add the 2-bromothiazole (1.0 equiv.), the terminal ethynylthiazole (1.5 equiv.), and an inorganic base such as anhydrous, powdered K₂CO₃ (2.5 equiv.).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification: Follow steps 7 and 8 from Protocol 1. The use of an inorganic base may require a more thorough aqueous wash to remove all salts.
References
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (n.d.). Royal Society of Chemistry. Retrieved February 27, 2024, from [Link]
-
Sonogashira coupling - Wikipedia. (2023, November 29). Wikipedia. Retrieved February 27, 2024, from [Link]
-
Pieters, G., et al. (2017). Efficient Copper-Free Sonogashira Coupling in Water and under Ambient Atmosphere. ChemistryOpen, 6(4), 469-473. Available at: [Link]
-
Copper-free Sonogashira coupling - The chemical reaction database. (2008, August 15). Retrieved February 27, 2024, from [Link]
-
Majumdar, K. C., & Ganai, B. (2012). Effect of ligands on modified Sonogashira coupling of 5 with 6a. ResearchGate. Retrieved February 27, 2024, from [Link]
-
Anand, N., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7394-7417. Available at: [Link]
-
Shaikh, R., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4563-4581. Available at: [Link]
-
Mishra, N., et al. (2021). Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. The Journal of Organic Chemistry, 86(24), 17890-17895. Available at: [Link]
-
Glaser coupling - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2024, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved February 27, 2024, from [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Beilstein Journal of Organic Chemistry, 18, 258-283. Available at: [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2015). KAUST Repository. Retrieved February 27, 2024, from [Link]
-
Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. (2004, December 15). Organic Chemistry Portal. Retrieved February 27, 2024, from [Link]
-
Synthesis of 2-alkynyl benzoxazole and –thiazole via Sonogashira Cross Coupling. (n.d.). ResearchGate. Retrieved February 27, 2024, from [Link]
-
Pu, X., Li, H., & Colacot, T. J. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 78(2), 568-581. Available at: [Link]
-
Optimization of the reaction conditions of the Sonogashira-type coupling reaction. (n.d.). ResearchGate. Retrieved February 27, 2024, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Publishing. Retrieved February 27, 2024, from [Link]
-
Mishra, N., et al. (2021). Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. The Journal of Organic Chemistry, 86(24), 17884-17895. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022, June 30). Organic Letters. Available at: [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Omega, 3(10), 13865-13874. Available at: [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024, February 16). STAR Protocols, 5(1), 102890. Available at: [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018, October 10). ACS Omega. Available at: [Link]
-
Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit. Retrieved February 27, 2024, from [Link]
-
Sonogashira troubleshooting help needed. (2020, August 7). Reddit. Retrieved February 27, 2024, from [Link]
-
Potential Sonogashira Reaction Problems? (2007, September 8). Sciencemadness Discussion Board. Retrieved February 27, 2024, from [Link]
-
Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction. (n.d.). ResearchGate. Retrieved February 27, 2024, from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). ACS Catalysis. Retrieved February 27, 2024, from [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Indian Academy of Sciences. Retrieved February 27, 2024, from [Link]
-
Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. (2015, February 26). Organic Letters. Available at: [Link]
-
Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. (2025, March 3). YouTube. Retrieved February 27, 2024, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects [organic-chemistry.org]
Optimizing solubility of 2-Cyclopropyl-4-ethynylthiazole in aqueous buffers
Technical Support Center: Solubility Optimization for 2-Cyclopropyl-4-ethynylthiazole
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Aqueous Solubility for Bioassays & Synthesis
Executive Summary: The Physicochemical Challenge
You are likely encountering precipitation when diluting 2-Cyclopropyl-4-ethynylthiazole into aqueous buffers.[1] This is not a user error; it is a thermodynamic inevitability dictated by the molecule's structure.
-
The Thiazole Core: While heterocyclic, the nitrogen atom is weakly basic (approximate pKa ~2.5–3.0). At physiological pH (7.4), the molecule remains uncharged and highly lipophilic.
-
The Substituents: The cyclopropyl group at C2 significantly increases lipophilicity (LogP ~2.5–3.0) without adding polarity. The ethynyl group at C4 adds structural rigidity, which often decreases solubility by increasing the energy required to disrupt the crystal lattice (high melting point/solubility correlation).
Bottom Line: Simple pH adjustment will fail because you cannot protonate the thiazole nitrogen without acidifying your buffer to pH < 2.0, which is incompatible with most biological assays. You must rely on co-solvent systems or inclusion complexation .
Module 1: Diagnostic Workflow
Before altering your protocol, determine the solubility requirement for your specific application. Use this decision matrix to select the correct solubilization strategy.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on concentration needs and assay tolerance.
Module 2: The "First Line" Protocol (DMSO Co-solvent)
Context: For most high-throughput screening (HTS) or enzymatic assays, the "Kinetic Solubility" approach is sufficient. This relies on preventing precipitation long enough to measure activity.
The Trap: Direct addition of 100% DMSO stock to aqueous buffer often causes immediate "crashing out" (precipitation) due to the high local concentration at the injection site.
Optimized Protocol: The Intermediate Dilution Method
-
Prepare Master Stock: Dissolve 2-Cyclopropyl-4-ethynylthiazole in 100% anhydrous DMSO to 10 mM.
-
Note: Sonicate for 5 minutes to ensure complete dissolution.
-
-
Create Intermediate Stock (10x):
-
Dilute the Master Stock 1:10 into a solvent mixture of DMSO:Ethanol:PEG400 (50:20:30) .
-
Result: 1 mM concentration. The PEG400 acts as a bridge, reducing the dielectric shock when mixing with water.
-
-
Final Dilution (Assay Buffer):
-
Slowly add the Intermediate Stock to your vortexing assay buffer (e.g., PBS or HEPES) to achieve the final concentration (e.g., 10 µM).
-
Crucial: Add stock to buffer, not buffer to stock.
-
Solvent Compatibility Matrix:
| Solvent | Solubility | Biological Limit (Cell Culture) | Notes |
|---|---|---|---|
| DMSO | High (>50 mM) | 0.1% - 0.5% | Standard. High concentrations strip cell membranes. |
| Ethanol | High (>50 mM) | < 1.0% | Good co-solvent; evaporates over time. |
| PEG 400 | Moderate | < 5.0% | Excellent for in vivo; reduces precipitation risk. |
| PBS (pH 7.4) | Negligible | N/A | Do not use as primary solvent. |
Module 3: The "Robust" Protocol (Cyclodextrin Complexation)
Context: If you need >50 µM concentrations or are performing animal studies (PK/PD), DMSO is toxic. You must encapsulate the lipophilic cyclopropyl-thiazole core inside a hydrophilic shell.
Recommended Agent: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[2]
-
Why: The cavity size of β-cyclodextrin is ideal for the thiazole-cyclopropyl motif. The hydroxypropyl modification prevents the cyclodextrin itself from crystallizing [1].
Step-by-Step Complexation Protocol:
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in deionized water or PBS. Filter sterilize (0.22 µm).
-
Add Compound: Add 2-Cyclopropyl-4-ethynylthiazole in excess (supersaturated) to the vehicle.
-
Equilibration:
-
Shake or vortex at room temperature for 24–48 hours.
-
Critical: Protect from light. The ethynyl group can be sensitive to UV-induced polymerization over long periods.
-
-
Clarification: Centrifuge at 13,000 rpm for 10 minutes to remove undissolved solid.
-
Quantification: Analyze the supernatant via HPLC-UV (approx. 254 nm for thiazole) to determine the final soluble concentration.
Module 4: Troubleshooting & FAQs
Q1: I see a fine white precipitate immediately after adding my DMSO stock to the media. What happened? A: You exceeded the "critical supersaturation limit." The cyclopropyl group drives the molecule out of the water phase instantly.
-
Fix: Switch to the Intermediate Dilution Method (Module 2). If that fails, your concentration is simply too high for a co-solvent system; switch to Cyclodextrins.
Q2: Can I use HCl to dissolve it? It has a nitrogen atom. A: No. The pKa of the thiazole nitrogen is ~2.5. To protonate it significantly (99%), you would need a pH of ~0.5. This is corrosive and will likely degrade the ethynyl group or hydrolyze the thiazole ring over time [2].
Q3: Is the ethynyl group stable in buffer? A: Generally, yes, but terminal alkynes can react with free thiols (cysteine) in proteins or undergo oxidative coupling (Glaser coupling) if copper traces are present.
-
Fix: Add 1 mM EDTA to your buffer to chelate trace metals and prevent metal-catalyzed alkyne degradation.
Q4: My compound lost activity after 24 hours in solution. A: Check for precipitation (often invisible to the naked eye). Centrifuge the "inactive" sample; if a pellet forms, the compound crashed out. Alternatively, the ethynyl group may have reacted. Always prepare fresh stocks or store at -20°C.
References
-
Loftsson, T., & Brewster, M. E. (1996).[3] Pharmaceutical applications of cyclodextrins: 1. Drug solubilization and stabilization.[1][3][4] Journal of Pharmaceutical Sciences, 85(10), 1017–1025.[3] Link
-
Kashyap, S. J., et al. (2012). Thiazoles: having diverse biological activities. Medicinal Chemistry Research, 21, 2123–2132. (Context on Thiazole pKa and stability). Link
-
National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: DMSO Tolerance and Co-solvent Strategies. NCBI Bookshelf. Link
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility and pKa effects in drug discovery). Link
Sources
Technical Support Center: Navigating the Challenges of Cyclopropyl Ring Stability in Acidic Conditions
Welcome to the technical support center dedicated to addressing the inherent instability of the cyclopropyl ring in acidic environments. The unique structural and electronic properties of the cyclopropyl group make it a valuable motif in medicinal chemistry and organic synthesis, offering enhanced metabolic stability, improved binding potency, and novel molecular geometries.[1][2][3][4] However, the high ring strain (approximately 115 kJ/mol) that confers these desirable properties also renders the cyclopropyl ring susceptible to cleavage under acidic conditions.[5]
This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with cyclopropyl ring stability during their experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate, diagnose, and resolve issues related to the acid-catalyzed degradation of cyclopropyl-containing molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the cyclopropyl ring unstable in acidic conditions?
A1: The instability stems from the significant angle and torsional strain within the three-membered ring.[5] The carbon-carbon bonds have enhanced π-character and are weaker than typical alkane C-C bonds.[2][3] In the presence of an acid (Brønsted or Lewis), protonation or coordination with an activating group (like a ketone) enhances the electrophilicity of the ring, making it susceptible to nucleophilic attack and subsequent ring-opening to relieve the strain.[6][7] This process often proceeds through the formation of a carbocation intermediate, which is then trapped by a nucleophile.[6][7]
Q2: What are the most common signs of cyclopropyl ring degradation in my reaction?
A2: Common indicators include the appearance of unexpected byproducts in your reaction mixture, often observed as new spots on a TLC plate or extra peaks in an LC-MS or NMR spectrum. You might also notice a lower than expected yield of your desired cyclopropyl-containing product. Characterization of these byproducts will often reveal linear or rearranged structures resulting from ring cleavage.
Q3: Are all cyclopropyl-containing molecules equally unstable in acid?
A3: No, the stability is highly dependent on the substituents attached to the cyclopropyl ring. Electron-donating groups (EDGs) can stabilize an adjacent positive charge, directing and often accelerating the ring-opening process.[7] Conversely, electron-withdrawing groups (EWGs) can have a complex effect, sometimes destabilizing the ring by increasing its electrophilicity.[6][8] The substitution pattern plays a crucial role in determining the regioselectivity of the ring cleavage.[7]
Q4: What is a "donor-acceptor" cyclopropane and why is it particularly reactive?
A4: A donor-acceptor (D-A) cyclopropane has both an electron-donating group (the donor) and an electron-withdrawing group (the acceptor) attached to the ring. This push-pull electronic arrangement polarizes the C-C bonds, making the ring particularly susceptible to nucleophilic attack and ring-opening reactions.[5][6][9] These types of cyclopropanes are often used in synthesis specifically for their ability to undergo controlled ring-opening reactions.[5]
Q5: Can I use common acid-labile protecting groups like Boc in the presence of a cyclopropyl ring?
A5: This can be challenging. Standard Boc deprotection conditions (e.g., strong acids like TFA) can often lead to cyclopropyl ring cleavage. However, by carefully selecting milder acidic reagents and optimizing reaction conditions (e.g., lower temperatures, shorter reaction times), it is often possible to selectively remove the Boc group while preserving the cyclopropyl moiety. See the troubleshooting guide below for specific protocols.
Troubleshooting Guides
Guide 1: Preserving the Cyclopropyl Ring During Amine Deprotection
Issue: You are attempting to deprotect a Boc- or Cbz-protected amine in a molecule that also contains a cyclopropyl ring, but you are observing significant byproduct formation due to ring cleavage.
Underlying Cause: Strong acids like trifluoroacetic acid (TFA) or conditions for hydrogenolysis can be harsh enough to protonate and open the cyclopropyl ring, especially if it is activated by nearby functional groups.
Solution Pathway: Selecting the Appropriate Deprotection Strategy
Recommended Protocols:
Protocol 1: Mild Boc Deprotection
-
Reagent Preparation: Prepare a 1-4 M solution of HCl in a suitable organic solvent. Anhydrous dioxane, methanol, or isopropanol are common choices. Isopropanol hydrochloride (IPA·HCl) is a practical alternative.[10]
-
Reaction Setup: Dissolve your Boc-protected substrate in a minimal amount of a co-solvent (e.g., CH₂Cl₂) and cool the solution to 0 °C in an ice bath.
-
Deprotection: Add the prepared HCl solution dropwise to the stirred reaction mixture.
-
Monitoring: Monitor the reaction progress closely by TLC or LC-MS every 15-30 minutes. The reaction is often complete within 1-4 hours.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The resulting hydrochloride salt can often be used directly in the next step or neutralized with a mild base (e.g., NaHCO₃ solution) and extracted.
Protocol 2: Acid-Mediated Cbz Deprotection (Alternative to Hydrogenolysis)
For substrates where catalytic hydrogenolysis might be problematic (e.g., presence of other reducible functional groups or catalyst poisoning), acid-mediated Cbz deprotection can be a viable, metal-free alternative.[10]
-
Reagent: Use a solution of HCl in an organic solvent, such as isopropanol hydrochloride (IPA·HCl).[10]
-
Reaction: Dissolve the Cbz-protected compound in IPA·HCl.
-
Heating: Heat the reaction mixture to a moderate temperature (e.g., 65-75 °C) and monitor for completion.[10]
-
Work-up: After completion, the solvent is typically removed under vacuum, and the resulting crude product can be purified or used as the hydrochloride salt.[10]
Guide 2: Analyzing the Stability of Cyclopropyl Moieties
Issue: You need to confirm the integrity of the cyclopropyl ring in your final compound or after a reaction step.
Underlying Cause: The characteristic signals of cyclopropyl protons in ¹H NMR can sometimes be difficult to interpret due to complex splitting patterns and their upfield chemical shifts, which can overlap with other aliphatic signals.
Solution Pathway: Spectroscopic Verification
Analytical Techniques and Interpretation:
1. ¹H NMR Spectroscopy:
-
Characteristic Signals: Protons on a cyclopropyl ring are highly shielded and typically appear in the upfield region of the spectrum, often between -0.3 and 1.5 ppm.[11][12] The exact chemical shift depends on the electronic environment.
-
Splitting Patterns: The geminal and vicinal coupling constants are unique and can lead to complex multiplets. For a simple cyclopropane, you would expect to see complex splitting patterns due to cis and trans couplings.
-
Homonuclear Decoupling: In cases of severe signal overlap, homonuclear decoupling experiments can be employed. By irradiating a specific proton, its coupling to other protons is removed, simplifying the spectrum and helping to identify coupled spin systems.[11][12]
Example ¹H NMR Data for a Cyclopropyl Proton: The spectrum of dihydrosterculic acid shows a characteristic quartet for the cis-methylene proton of the cyclopropane ring, arising from coupling to three trans-methine protons.[11]
2. ¹³C NMR Spectroscopy:
-
Cyclopropyl carbons are also shielded and appear upfield in the ¹³C NMR spectrum, typically between 0 and 30 ppm.
3. High-Resolution Mass Spectrometry (HRMS):
-
HRMS provides the exact mass of your compound, which can be used to confirm its elemental composition. This is a powerful tool to distinguish between your desired product and a ring-opened isomer, which would have the same molecular weight but a different molecular formula if a nucleophile (e.g., from the solvent) was incorporated.
Data Summary
The choice of acidic conditions is critical for reactions involving cyclopropyl-containing molecules. The following table summarizes the relative harshness of common acidic reagents used for deprotection and provides general recommendations.
| Reagent/Condition | Relative Harshness | Recommended Use with Cyclopropanes | Key Considerations |
| TFA (neat or in CH₂Cl₂) | High | Not recommended unless cyclopropane is very robust. | High risk of ring-opening. |
| HCl (4M in Dioxane) | Moderate-High | Use with caution at low temperatures (0 °C). | Monitor reaction closely; shorter times are better. |
| HCl (in MeOH or EtOH) | Moderate | Often a good starting point for mild deprotection. | The alcohol solvent can act as a nucleophile if ring-opening occurs. |
| IPA·HCl | Mild-Moderate | Recommended for sensitive substrates.[10] | A practical and often safer alternative.[10] |
| Acetic Acid (AcOH) | Mild | Useful for very acid-sensitive substrates. | Slower reaction rates; may require elevated temperatures. |
| Lewis Acids (e.g., Sc(OTf)₃) | Varies | Can be used to catalyze specific ring-opening reactions.[13] | Not typically used for deprotection in the presence of cyclopropanes. |
Conclusion
The cyclopropyl ring is a powerful tool in the arsenal of medicinal and synthetic chemists.[2][4] While its inherent strain energy presents a stability challenge in acidic media, this reactivity can be managed and controlled with a thorough understanding of the underlying chemical principles. By carefully selecting reagents, controlling reaction conditions, and employing appropriate analytical techniques, researchers can successfully navigate the complexities of cyclopropane chemistry. This guide provides a foundational framework for troubleshooting common issues, but as with all chemical research, careful experimentation and diligent analysis are paramount to success.
References
- Benchchem. (n.d.). Application Notes and Protocols: Reaction Mechanism of Cyclopropyl p-Nitrophenyl Ketone Ring Opening.
- Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry.
- A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (2025). Organic Letters.
- Singh, U. P., & Gahtori, P. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
- Benchchem. (n.d.). A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones.
- Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
- PharmaBlock. (2023). Application of Cyclopropane in Drug Discovery.
- Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry.
- Thermodynamics and polarity-driven properties of fluorin
- Eltemur, D., Robatscher, P., Oberhuber, M., & Ceccon, A. (2023).
- Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One). (2026).
- Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews.
- Eltemur, D., Robatscher, P., Oberhuber, M., & Ceccon, A. (2023).
- Sigma-Aldrich. (n.d.). Protection/Deprotection Reagents.
- Feng, X., et al. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex.
Sources
- 1. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One) - Oreate AI Blog [oreateai.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. tdcommons.org [tdcommons.org]
- 11. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Remediation for 2-Cyclopropyl-4-ethynylthiazole
Ticket ID: PD-REM-THZ-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Removing Pd impurities from basic N-heterocycles (Thiazoles) with sensitive alkyne moieties.
Executive Summary: The Chelation Challenge
Removing palladium from 2-Cyclopropyl-4-ethynylthiazole presents a specific "double-bind" challenge not found in standard aromatics.
-
The Thiazole Trap: The basic nitrogen in the thiazole ring acts as a competitive ligand. Standard silica scavengers often fail because the Pd-Thiazole bond (
) is kinetically inert and thermodynamically stable. You are not just "catching" free Pd; you are fighting the product for it. -
The Alkyne Risk: The terminal ethynyl group is susceptible to hydration (ketone formation) under strong acidic washes or non-specific adsorption on activated carbon, leading to yield loss.
This guide prioritizes Trimercaptotriazine (TMT) based scavengers, which possess a dissociation constant (
Part 1: Scavenger Selection Matrix (The "Hardware")
Do not use standard activated carbon (Charcoal) as your primary method for this molecule; the yield loss via alkyne adsorption is typically unacceptable (>15%). Use the table below to select the correct functionalized silica or polymer.
| Scavenger Type | Functional Group | Best For... | Risk Profile for Thiazoles |
| Si-TMT (Silica-Trimercaptotriazine) | 2,4,6-Trimercaptotriazine | High-affinity chelation. Best for N-heterocycles where Pd is tightly bound to the product. | Low. High specificity for Pd; does not react with alkynes. |
| Si-Thiol (Silica-1-propanethiol) | Propylthiol (-SH) | General scavenging of Pd(II) and Pd(0). | Medium. Standard thiols can struggle to outcompete the thiazole nitrogen. Potential for radical thiol-yne addition if exposed to UV/initiators. |
| MP-TMT (Macroporous Polymer) | Trimercaptotriazine | Large scale, non-swelling solvent requirements. | Low. Similar to Si-TMT but polymer-based. Good for flow chemistry. |
| Activated Carbon | N/A (Physisorption) | Removing colloidal Pd (Pd black). | High. Non-specific binding causes yield loss. Only use if Pd is colloidal (black/particulate). |
Part 2: Decision Logic & Workflow
Before starting the experiment, determine the state of your Palladium. Is it Colloidal (visible particulates, dark solution) or Homogeneous (clear, orange/red solution)?
Diagram 1: Scavenger Selection Decision Tree
Caption: Logic flow for selecting the correct remediation path based on the physical state of the impurity.
Part 3: Optimized Protocol (Batch Mode)
This protocol is calibrated for Si-TMT due to the thiazole interference.
Reagents:
-
Crude 2-Cyclopropyl-4-ethynylthiazole solution (dissolved in THF, EtOAc, or MeOH).
-
SiliaMetS® TMT or Biotage® Si-TMT (0.3 - 0.5 mmol/g loading).
-
Temperature control (Heating block).
Step-by-Step Methodology:
-
Stoichiometry Calculation:
-
Do not guess. Calculate the residual Pd (if known) or assume 5-10% catalyst loading from the reaction.
-
Add 3 to 5 equivalents of scavenger relative to the residual Pd content.
-
Rule of Thumb: If Pd content is unknown, use 10% w/w of scavenger relative to the mass of the crude product.
-
-
Solvent Compatibility Check:
-
Ensure your product is fully soluble. THF is ideal as it swells polystyrene resins (if using MP-TMT) and wets silica well.
-
Avoid: DMF/DMSO if possible, as they compete for Pd coordination, slowing down the scavenging.
-
-
Incubation (The Critical Step):
-
Filtration:
-
Cool to room temperature.
-
Filter through a 0.45 µm PTFE frit or a Celite pad to remove the silica.
-
Wash: Rinse the cake with 2 bed volumes of THF to recover entrained product.
-
-
Validation:
-
Concentrate a small aliquot and digest for ICP-MS analysis to confirm <10 ppm (ICH Q3D limit).
-
Part 4: Troubleshooting & FAQs
Q1: I used Si-Thiol (standard thiol), but my Pd levels plateaued at 500 ppm. Why?
A: This is the "Ligand Competition" effect. The nitrogen on your thiazole ring is a basic ligand. Simple alkyl thiols (like Si-Thiol) have good affinity for Pd, but often not enough to displace the Pd from the thiazole nitrogen effectively. Fix: Switch to Si-TMT . The trithiocyanuric acid moiety on TMT acts as a tridentate or bidentate ligand with a much higher binding constant, effectively out-competing the thiazole.
Q2: Can I use Activated Carbon to save money?
A: Proceed with extreme caution.
Risk: The terminal alkyne (ethynyl group) is highly lipophilic and "flat," making it prone to
Q3: My product degraded after scavenging.
A: Check your scavenger type. Some scavengers are acidic (silica backbone). Mechanism: Strong acidity can hydrate the terminal alkyne to a methyl ketone (Markovnikov hydration). Fix: Ensure you are using a pH-neutral silica or a polymer-supported scavenger (MP-TMT). Avoid strong acid washes (e.g., 1M HCl) which are sometimes used to protonate amines to release Pd; this will destroy your alkyne.
Q4: The solution is still colored after filtration.
A: Color does not always equal Pd content, but it often indicates colloidal Pd "slipping" through the filter. Fix:
-
Use a finer filter (0.2 µm).
-
Pass the solution through a small pad of Celite before adding the scavenger to remove the bulk colloids that might be coating the scavenger pores.
Part 5: The Scavenging Mechanism (Visualized)
Understanding the competition between your product and the scavenger is vital for troubleshooting.
Diagram 2: Competitive Chelation Dynamics
Caption: The scavenger (Si-TMT) must possess a higher binding affinity (lower Kd) than the Thiazole host to successfully sequester the Palladium.
References
-
ICH Q3D Guidelines: International Council for Harmonisation.[3] Guideline for Elemental Impurities Q3D(R2).[3][4] (2022).[3][5][6] Defines the PDE limits for Palladium (10 ppm Oral, 1 ppm Parenteral).
-
Garrett & Prasad Review: Garrett, C. E., & Prasad, K. (2004).[6][7][8] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[6][7][9] Advanced Synthesis & Catalysis.[4][8] (Foundational review on Pd removal methods).
-
Biotage Metal Scavenging User Guide: Detailed comparison of Si-Thiol vs. Si-TMT affinities.
-
SiliCycle Scavenging Solutions: Application notes on removing Pd
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. onyxipca.com [onyxipca.com]
- 3. uni-onward.com.tw [uni-onward.com.tw]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. phytolab.com [phytolab.com]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 9. researchgate.net [researchgate.net]
Resolving crystallization issues with 2-Cyclopropyl-4-ethynylthiazole intermediates
Introduction
Welcome to the technical support hub. If you are accessing this guide, you are likely facing difficulties isolating 2-Cyclopropyl-4-ethynylthiazole or its immediate derivatives.
This molecule presents a "perfect storm" for crystallization challenges:
-
The Cyclopropyl Group: Adds lipophilicity and steric bulk but often disrupts crystal packing, leading to low melting points (often <60°C) or persistent oils.
-
The Ethynyl Group (Alkyne): A reactive handle susceptible to heat, light, and trace metal-catalyzed polymerization (Glaser coupling), often resulting in "black tar" formation.
-
The Thiazole Core: A weak base that can complicate pH-dependent solubility.
This guide moves beyond standard protocols to address the causality of these failures and provides self-validating solutions.
Module 1: The "Oiling Out" Phenomenon
Symptom: The solution becomes cloudy but separates into a second liquid phase (oil) rather than a solid precipitate. Diagnosis: You are operating in the Liquid-Liquid Phase Separation (LLPS) region. This occurs when the melting point of the solid is submerged below the saturation temperature of the solution, often exacerbated by impurities.
Troubleshooting Protocol: The Dual-Temperature Oscillation
Do not simply add more antisolvent; this usually forces more oil out. Instead, control the supersaturation trajectory.
Step-by-Step Workflow:
-
Solvent Selection: Switch to a system with a wider Metastable Zone Width (MSZW).
-
Avoid: DCM/Hexane (evaporation rates differ too much).
-
Recommended:Isopropyl Alcohol (IPA) / Water or Ethyl Acetate / Heptane .
-
-
The "Clean" Dissolution:
-
Dissolve the crude oil in the minimum amount of good solvent (e.g., EtOAc) at 40°C.
-
Critical Step: Filter this solution through a 0.45 µm PTFE filter to remove "ghost nuclei" (dust/polymers) that trigger oiling.
-
-
Seeding at the Cloud Point:
-
Add antisolvent (Heptane) dropwise until a faint turbidity persists.
-
Do not cool yet. Add seed crystals (if available) or scratch the glass surface.
-
Hold at 35-40°C for 30 minutes. (This "ages" the oil droplets, allowing them to reorganize into nuclei).
-
-
Slow Cooling: Cool at a rate of 5°C/hour. Rapid cooling guarantees oil.
Data: Solvent Systems for Thiazole Intermediates
| Solvent System | Ratio (v/v) | Outcome Risk | Best For |
| EtOAc / Hexanes | 1:5 | High (Oiling) | Flash Column fractions |
| EtOAc / Heptane | 1:4 | Moderate | Standard crystallization |
| IPA / Water | 3:1 | Low | Final polishing (removes inorganic salts) |
| MTBE / Heptane | 1:3 | Low | Low-melting solids (MTBE has low BP) |
Module 2: Chemical Stability (The "Black Tar" Issue)
Symptom: The solution turns yellow
The Fix: Metal Scavenging Protocol
You cannot crystallize a decomposing molecule. You must remove the catalyst before attempting crystallization.
Protocol:
-
Dissolve crude material in THF or EtOAc (10 volumes).
-
Add SiliaMetS® Thiol or QuadraPure™ TU (metal scavenger resins) at 5-10 wt% relative to the substrate.
-
Stir at room temperature for 4-12 hours.
-
Filter off the resin.[1] The filtrate should be significantly lighter in color.
-
Proceed to crystallization.[1]
Technical Insight: Terminal alkynes are acidic (pKa ~25). In the presence of Cu(I) residues and weak bases, they form acetylides which rapidly polymerize or oxidize into diynes (Glaser coupling), destroying your product yield [1].
Module 3: Salt Formation (The "Forever Oil" Solution)
Symptom: The free base is pure (by NMR) but remains an oil at room temperature. Diagnosis: The lattice energy of the free base is too low to sustain a solid phase at RT. Solution: Increase lattice energy by forming a salt. The thiazole nitrogen is weakly basic (pKa ~2.5 - 3.5), allowing protonation by strong acids.
Salt Screening Workflow
Recommended Acids:
-
Hydrochloric Acid (HCl): Forms crystalline hydrochlorides. (Note: Can be hygroscopic).
-
Oxalic Acid: Often forms stable, high-melting solids with heteroaromatics.
-
p-Toluenesulfonic Acid (p-TsOH): Adds mass and aromatic stacking (pi-pi interactions) to aid packing.
Procedure (Micro-Scale Screen):
-
Dissolve 50 mg of oil in 0.5 mL EtOAc.
-
Add 1.05 equivalents of the acid (dissolved in Et2O or EtOH).
-
Observe precipitate. If oil forms, heat to reflux and cool slowly.
Visual Troubleshooting Guide
The following logic tree outlines the decision-making process for rescuing a failed batch.
Figure 1: Decision matrix for troubleshooting isolation issues. Blue nodes indicate decision/action points; Red indicates critical failure modes requiring chemical intervention.
Frequently Asked Questions (FAQs)
Q1: My material solidified but melted when I filtered it. What happened? A: You likely have a "low-melting solvate." The friction from filtration or the warm air in the lab caused it to melt. Fix: Filter using a chilled Büchner funnel (store in freezer for 30 mins) and use cold solvent for washing. Dry in a vacuum oven at room temperature, not with heat.
Q2: Can I use Acetone as a solvent? A: Avoid Acetone. Primary amines or active methylene compounds can condense with acetone (aldol-type or imine formation). While your structure lacks a primary amine, the ethynyl group + thiazole creates a reactive environment. Stick to esters (EtOAc) or alcohols (IPA).
Q3: The NMR shows the product is pure, but it refuses to solidify even with seeding. A: The "cyclopropyl wobble" is preventing lattice locking. Fix: Convert to the Oxalate salt . Dissolve 1 eq of oxalic acid in hot ethanol and add to your compound. Oxalates bridge molecules via hydrogen bonding, effectively "freezing" the rotation and raising the melting point significantly [2].
References
-
Miura, T., et al. (2015).[2] "Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes." Organic Letters, 17(10), 2454-2457. [2]
- Context: Discusses the reactivity of terminal alkynes in thiazole synthesis and potential for side reactions.
-
Gellert, A., et al. (1992). "Process for the preparation of morphologically homogeneous forms of thiazole derivatives (Famotidine)."[1] U.S. Patent 5,128,477.
- Context: Provides industrial protocols for handling thiazole crystallization, salt formation, and seeding str
- Anderson, N. G. (2012). Practical Process Research & Development. Academic Press.
Sources
Validation & Comparative
1H and 13C NMR spectral analysis of 2-Cyclopropyl-4-ethynylthiazole
An in-depth structural elucidation of heterocyclic building blocks requires more than simply matching peaks to a database; it demands an understanding of the underlying quantum mechanical and electronic environments. 2-Cyclopropyl-4-ethynylthiazole is a highly versatile bifunctional scaffold. Its cyclopropyl group imparts metabolic stability and lipophilicity, while the terminal alkyne serves as a prime candidate for CuAAC (click chemistry) and Sonogashira cross-couplings.
However, its structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The absence of adjacent protons on the thiazole ring eliminates standard
This guide objectively compares the NMR performance of this compound across different solvent systems and against structural analogs, providing a self-validating experimental protocol for accurate spectral acquisition.
Part 1: Causality in Chemical Shifts (The "Why")
To accurately assign the NMR spectrum, one must understand the electronic interplay of the molecule's three distinct structural motifs:
-
The Cyclopropyl Ring (C2 Position): Unlike typical alkyl groups, the highly strained cyclopropyl ring possesses significant s-character in its C-C bonds, creating a distinct diamagnetic ring current. This causes its protons to resonate unusually upfield (0.8–1.2 ppm for the CH
groups and ~2.35 ppm for the CH group). Furthermore, it acts as a strongngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -donor, pushing electron density into the electron-deficient thiazole core. -
The Thiazole Core: Being a planar, aromatic heterocycle, the thiazole ring exhibits a strong diamagnetic ring current[1]. The C5 proton is the only attached proton on the core. Because the C2 position is substituted with an electron-donating cyclopropyl group, C5 is shielded compared to an unsubstituted thiazole, resonating upfield at ~7.22 ppm[2].
-
The Ethynyl Group (C4 Position): The terminal alkyne proton is subjected to the diamagnetic shielding cylinder of the carbon-carbon triple bond, typically placing it at ~3.15 ppm in non-polar solvents[3].
Part 2: Solvent Comparison Guide (CDCl vs. DMSO-d )
The choice of deuterated solvent drastically impacts the resolution and chemical shifts of 2-Cyclopropyl-4-ethynylthiazole. Table 1 compares the performance of Chloroform-d (CDCl
Table 1: Solvent Effects on
| Structural Motif | CDCl | DMSO-d | Causality / Performance Insight |
| Cyclopropyl CH | 1.10 – 1.20 (m, 4H) | 0.95 – 1.05 (m, 4H) | DMSO increases viscosity, slightly broadening the complex multiplets. CDCl |
| Cyclopropyl CH | 2.35 (m, 1H) | 2.45 (m, 1H) | Minor solvent polarity effect; remains a distinct, highly coupled multiplet. |
| Thiazole H5 | 7.22 (s, 1H) | 7.65 (s, 1H) | Strong downfield shift in DMSO due to the disruption of the thiazole's solvation shell and increased solvent polarity. |
| Alkyne C | 3.15 (s, 1H) | 4.20 (s, 1H) | Critical Shift: DMSO acts as a strong hydrogen-bond acceptor, heavily deshielding the acidic alkyne proton[4]. |
Verdict: CDCl
Part 3: Structural Analog Comparison
To validate the electronic effects of the C2 substitution, we compare the
Table 2:
| Carbon Position | 2-Cyclopropyl-4-ethynylthiazole ( | 2-Bromo-4-ethynylthiazole ( | Electronic Causality |
| Thiazole C2 | 173.5 | 135.8 | The electropositive cyclopropyl group deshields C2 relative to the heavy-atom effect of the Bromine substituent. |
| Thiazole C4 | 154.8 | 136.2 | Inductive donation from the C2 cyclopropyl group propagates through the |
| Thiazole C5 | 110.3 | 125.1 | Key Indicator: The electron-donating cyclopropyl group heavily shields C5, shifting it upfield by ~15 ppm compared to the electron-withdrawing bromo analog,[3]. |
| Alkyne (Internal C) | 78.0 | 77.2 | Minimal change; the alkyne is electronically insulated from C2 by the rigid thiazole core. |
| Alkyne (Terminal CH) | 76.5 | 76.8 | Minimal change. |
Part 4: Self-Validating Experimental Protocol
To ensure a self-validating system, the following protocol emphasizes the recovery of quaternary carbon signals, which are frequently lost in standard automated runs due to improper relaxation delays.
Step-by-Step Methodology: High-Fidelity 1D & 2D NMR Acquisition
-
Sample Preparation: Dissolve 15–20 mg of 2-Cyclopropyl-4-ethynylthiazole in 0.6 mL of CDCl
(containing 0.03% v/v TMS as an internal standard). Filter the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that cause line broadening. -
Spectrometer Calibration: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated tuning and matching (ATM), followed by rigorous gradient shimming (Z1-Z5) to ensure the TMS peak width at half-height is < 1.0 Hz.
-
H NMR Acquisition:
-
Set the pulse angle to 30° to allow for rapid pulsing.
-
Set the relaxation delay (D1) to 2.0 seconds.
-
Acquire 16 scans (NS = 16).
-
-
C NMR Acquisition (Critical Step):
-
Causality: The quaternary carbons (Thiazole C2, C4, and the internal Alkyne C) lack attached protons, resulting in long longitudinal relaxation times (
). -
Set the pulse angle to 30°.
-
Set D1 = 3.0 to 5.0 seconds. A standard 1.0s delay will artificially suppress these critical peaks, leading to incomplete structural verification.
-
Acquire 512 to 1024 scans depending on exact sample concentration.
-
-
2D HMBC Validation (The Self-Validating Step): Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. Because 1D integration cannot prove regiochemistry on an isolated ring, the singlet at ~7.22 ppm (H5) must show strong
correlations to both the C2 (173.5 ppm) and C4 (154.8 ppm) quaternary carbons. This definitively proves the integrity of the thiazole core.
Part 5: Structural Elucidation Logic
Logical workflow mapping the structural motifs of 2-Cyclopropyl-4-ethynylthiazole to NMR data.
References
-
The cyclopropyliminium rearrangement of cyclopropylthiazoles Source: Mathnet.RU URL:[Link]
-
Thiazole (Molecular and Electronic Structure) Source: Wikipedia URL:[Link]
-
Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety Source: Semantic Scholar URL:[Link]
Sources
Mass spectrometry fragmentation patterns of 2-Cyclopropyl-4-ethynylthiazole
Mass Spectrometry Fragmentation Patterns of 2-Cyclopropyl-4-ethynylthiazole: A Comparative Analytical Guide
As a Senior Application Scientist in mass spectrometry and structural elucidation, I frequently encounter heterocyclic building blocks that serve as critical pharmacophores in drug discovery. Among these, 2-Cyclopropyl-4-ethynylthiazole (Exact Mass: 149.0299 Da) is highly valued for its metabolic stability and conformational rigidity. However, its unique combination of a strained cycloalkane, a terminal alkyne, and a sulfur-containing heterocycle creates a complex, multi-pathway fragmentation profile under tandem mass spectrometry (MS/MS).
This guide objectively deconstructs the collision-induced dissociation (CID) behavior of 2-Cyclopropyl-4-ethynylthiazole, compares its performance against structurally related alternatives, and provides a self-validating experimental workflow for unambiguous structural characterization.
Mechanistic Causality: Deconstructing the Molecular Scaffold
To accurately interpret the MS/MS spectra of 2-Cyclopropyl-4-ethynylthiazole, we must understand the thermodynamic vulnerabilities of its three distinct structural domains. Under positive Electrospray Ionization (ESI+), the molecule readily forms a protonated precursor ion
-
The Thiazole Core: The protonation predominantly occurs at the basic nitrogen atom. Upon collisional activation, the thiazole ring typically undergoes retro-aldol-like heterolytic cleavage. The most diagnostic pathways involve the expulsion of neutral hydrogen cyanide (HCN, -27 Da) or carbon monosulfide (CS, -44 Da)[1][2].
-
The Cyclopropyl Moiety: Unlike linear alkyl chains that undergo predictable
-cleavages, the strained three-membered ring is prone to 1,5-sigmatropic shifts and ring-opening isomerizations[3][4]. This leads to the highly characteristic loss of an ethylene neutral (C H , -28 Da) or the ejection of a cyclopropyl radical (•C H , -41 Da)[3][5]. -
The Ethynyl Group: Terminal alkynes are thermodynamically resilient. Fragmentation of the ethynyl group (loss of •C
H, -25 Da) only occurs at elevated collision energies after the cyclopropyl and thiazole systems have already ruptured.
Diagnostic CID fragmentation pathways of protonated 2-Cyclopropyl-4-ethynylthiazole.
Comparative MS Performance Data
To isolate the spectral influence of the cyclopropyl and ethynyl groups, we must compare 2-Cyclopropyl-4-ethynylthiazole against two baseline alternatives: 2-Methyl-4-ethynylthiazole (substituting the cyclopropyl ring for a methyl group) and 2-Cyclopropyl-4-methylthiazole (substituting the alkyne for a methyl group).
The table below summarizes the high-resolution MS/MS data (acquired at a Normalized Collision Energy of 30 eV).
| Compound | Precursor | Primary Fragment (m/z) | Secondary Fragment (m/z) | Key Neutral Losses | Structural Implication |
| 2-Cyclopropyl-4-ethynylthiazole | 150.0377 | 122.0061 (Base Peak) | 109.0210 , 123.0265 | -C | Dominant cyclopropyl ring-opening suppresses early thiazole cleavage. |
| 2-Methyl-4-ethynylthiazole | 124.0221 | 97.0115 (Base Peak) | 80.0341 | -HCN (27 Da), -CS (44 Da) | Lacking the cycloalkane, the thiazole core absorbs all collision energy, shattering immediately[1]. |
| 2-Cyclopropyl-4-methylthiazole | 140.0534 | 112.0221 (Base Peak) | 99.0367 | -C | Confirms that the -C |
Analytical Insight: 2-Cyclopropyl-4-ethynylthiazole acts as an energy sink. The strain of the cyclopropyl ring causes it to fragment before the heterocycle breaks. This makes it an exceptionally useful tag in metabolite identification, as the m/z 122.0 fragment reliably indicates that the core scaffold is intact.
Self-Validating Experimental Protocol: LC-HRMS/MS
To ensure absolute trustworthiness in structural assignments, mass spectrometrists cannot rely on single-stage MS/MS. The following protocol utilizes an MS
Step-by-Step Methodology
Phase 1: Sample Preparation & Chromatography
-
Dilution: Prepare a 1 µg/mL solution of the analyte in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.
-
Causality: Formic acid provides the necessary protons for efficient ESI+ ionization, while the 50% organic modifier prevents the lipophilic cyclopropyl group from causing sample loss via adsorption to vial walls.
-
-
UHPLC Separation: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm) using a gradient of 5% to 95% Acetonitrile over 5 minutes.
-
Causality: Ensures the compound is fully desalted and separated from any isobaric synthesis impurities prior to entering the mass spectrometer.
-
Phase 2: High-Resolution Mass Spectrometry (HRMS) 3. Source Optimization: Set ESI capillary voltage to 3.5 kV and desolvation temperature to 350°C.
- Causality: The cyclopropyl ring is thermally labile. Exceeding 350°C can cause in-source ring opening, artificially skewing the MS/MS precursor population.
- Stepped CID (MS
): Isolate the precursor m/z 150.04 in the quadrupole (1.0 Da window). Apply a stepped Normalized Collision Energy (NCE) of 20, 40, and 60 eV.
- Causality: Stepped energy is critical. 20 eV captures the fragile loss of ethylene (-28 Da), while 60 eV is required to shatter the resilient thiazole core (-HCN, -CS).
Phase 3: The Self-Validation Step (MS
Causality & Validation: If the m/z 122.0 ion was truly generated by the loss of the cyclopropyl ring, the intact thiazole core must still be present. Upon MS
activation, m/z 122.0 will subsequently lose HCN (-27 Da) to yield m/z 95.0. If this peak appears, the proposed structural pathway is unequivocally validated.Self-validating LC-MS^3 workflow for unambiguous structural elucidation.
References
-
Studies in mass spectrometry. Part VII. Mass spectra of thiazoles Journal of the Chemical Society B: Physical Organic (RSC Publishing)[Link]
-
Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry National Center for Biotechnology Information (PMC)[Link]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles AIP Publishing[Link]
-
Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway PubMed (NIH)[Link]
Sources
- 1. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparative Binding Affinity Guide: 2-Cyclopropyl-4-ethynylthiazole vs. MTEP at mGluR5
As a Senior Application Scientist specializing in fragment-based drug discovery (FBDD) and GPCR allosteric modulation, I frequently guide research teams through the structural nuances that dictate ligand affinity. When targeting the metabotropic glutamate receptor 5 (mGluR5), 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) serves as the gold-standard negative allosteric modulator (NAM)[1]. However, to map the steric boundaries of the mGluR5 allosteric pocket, researchers often synthesize derivatives using building blocks like 2-Cyclopropyl-4-ethynylthiazole (CAS 1849223-21-7).
This guide objectively compares the binding affinity and mechanistic profile of the optimized MTEP molecule against 2-Cyclopropyl-4-ethynylthiazole—both as an isolated fragment and as a substituted analog—providing the experimental frameworks necessary to validate these interactions in your own laboratory.
Structural Mechanics and Binding Causality
The mGluR5 allosteric binding site is a highly constrained, hydrophobic pocket located within the seven-transmembrane (7TM) domain, overlapping with the classic MPEP binding site[2].
-
MTEP's Optimal Fit: MTEP achieves its low-nanomolar affinity (
nM) through a dual-anchor mechanism. The pyridine nitrogen acts as a critical hydrogen-bond acceptor (interacting with Ser805/Thr781), while the rigid alkyne linker projects the 2-methylthiazole moiety deep into a narrow hydrophobic sub-pocket. The small volume of the methyl group (~17 ų) perfectly complements this cavity[1]. -
The Cyclopropyl Steric Penalty: 2-Cyclopropyl-4-ethynylthiazole introduces a cyclopropyl ring, which possesses significantly greater steric bulk (volume ~44 ų) and distinct dihedral angle preferences.
-
As an isolated fragment: It lacks the pyridine ring entirely. Without this essential H-bond anchor, the fragment cannot stabilize the receptor in its inactive conformation, resulting in negligible binding affinity.
-
As a full MTEP analog (Cyclopropyl-MTEP): Even when chemically coupled to a pyridine ring, the bulky cyclopropyl group creates a steric clash within the tight methyl-binding sub-pocket. In standard structure-activity relationship (SAR) campaigns, replacing the MTEP methyl group with larger cycloalkyl derivatives consistently results in a 20- to 50-fold drop in binding affinity and functional potency[3].
-
Caption: mGluR5 Gq-coupled signaling pathway and allosteric modulation by MTEP vs. Cyclopropyl analogs.
Quantitative Data Comparison
To contextualize the SAR, the table below summarizes the binding and functional metrics. Ligand Efficiency (LE) is included to demonstrate the penalty of adding molecular weight without a proportional gain in binding energy.
| Compound | Structural Role | mGluR5 | mGluR5 | Ligand Efficiency (LE) |
| MTEP | Full NAM (2-methyl-thiazole) | 16 | 5 | ~0.45 |
| Cyclopropyl-MTEP Analog | Full NAM (2-cyclopropyl substitution) | ~350 | ~120 | ~0.32 |
| 2-Cyclopropyl-4-ethynylthiazole | Isolated Fragment / Building Block | > 10,000 | > 10,000 | < 0.20 |
Data synthesized from standard mGluR5 allosteric SAR profiling[1][3].
Experimental Validation: Self-Validating Protocols
To objectively compare these compounds in your laboratory, you must employ orthogonal assays: a radioligand binding assay to determine absolute affinity (
Protocol A: Radioligand Binding Assay (Affinity Determination)
Causality in Design: We utilize [³H]-methoxy-PEPy (or [³H]-M-MPEP) rather than tritiated glutamate because we are probing the allosteric transmembrane pocket, not the orthosteric Venus Flytrap domain. Rapid filtration is mandated to prevent the dissociation of low-affinity fragments (like the cyclopropyl building block) during wash steps, ensuring accurate
-
Membrane Preparation: Culture HEK293 cells stably expressing human mGluR5. Harvest and homogenize in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.
-
Incubation: Resuspend membranes (approx. 15 µg protein/well) in assay buffer. Add 1 nM[³H]-methoxy-PEPy and varying concentrations of the test compound (MTEP or 2-Cyclopropyl-4-ethynylthiazole,
to M). -
Equilibration: Incubate the microplates at room temperature for 60 minutes to reach steady-state equilibrium.
-
Rapid Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding) using a 96-well cell harvester. Wash three times with ice-cold buffer.
-
Quantification: Add scintillation cocktail to the dried filters and quantify radioactivity using a liquid scintillation counter. Calculate
using the Cheng-Prusoff equation.
Caption: Step-by-step radioligand binding assay workflow for determining mGluR5 allosteric affinity.
Protocol B: FLIPR Calcium Mobilization Assay (Functional Efficacy)
Causality in Design: Binding affinity (
-
Dye Loading: Seed HEK293-mGluR5 cells in 384-well black/clear-bottom plates. Incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.
-
Compound Pre-incubation: Add MTEP or the 2-Cyclopropyl analog to the wells and incubate for 15 minutes. This allows the allosteric modulator to bind the transmembrane pocket before orthosteric activation.
-
Agonist Challenge: Inject an
concentration of an orthosteric agonist (e.g., DHPG or glutamate) using the FLIPR fluidics system. -
Kinetic Readout: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Calculate the
by plotting the maximum fluorescence peak against the log concentration of the test compound.
Conclusion
While 2-Cyclopropyl-4-ethynylthiazole is a highly valuable synthetic building block for generating novel chemical libraries, its direct binding affinity and functional efficacy at mGluR5 pale in comparison to MTEP. The steric bulk of the cyclopropyl ring disrupts the optimal geometric fit within the 7TM allosteric pocket, reinforcing MTEP's status as the superior pharmacological tool for mGluR5 inhibition.
References
1.2 - NIH/PMC[2] 2.1 - NIH/PMC[1] 3.3 - NIH/PMC[3]
Sources
- 1. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Insights into Metabotropic Glutamate Receptor Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of Novel mGluR5 Non-Competitive Antagonists Not Based on an MPEP Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
Potency Showdown: A Comparative Analysis of MPEP and the Elusive 2-Cyclopropyl-4-ethynylthiazole as mGluR5 Negative Allosteric Modulators
A Guide for Researchers in Neuroscience and Drug Discovery
In the landscape of neuropharmacology, the metabotropic glutamate receptor 5 (mGluR5) has emerged as a critical target for therapeutic intervention in a host of neurological and psychiatric disorders, including anxiety, depression, Fragile X syndrome, and Parkinson's disease.[1] The development of negative allosteric modulators (NAMs) for mGluR5 has been a focal point of research, offering a nuanced approach to dampening aberrant glutamate signaling. Among the pioneering NAMs is 2-Methyl-6-(phenylethynyl)pyridine (MPEP), a compound that has been instrumental in elucidating the physiological roles of mGluR5.[1][2][3] This guide provides a comprehensive potency comparison between the well-characterized MPEP and the novel, albeit less documented, compound, 2-Cyclopropyl-4-ethynylthiazole.
While extensive experimental data for MPEP is readily available, 2-Cyclopropyl-4-ethynylthiazole remains a compound of significant interest for which public domain data is scarce. Therefore, this guide will present a detailed, data-supported profile of MPEP and offer a predictive analysis of 2-Cyclopropyl-4-ethynylthiazole's potential potency based on established structure-activity relationships (SAR) of related thiazole and ethynyl-containing mGluR5 modulators.
The Benchmark: Potency and Profile of MPEP
MPEP is a potent, selective, and systemically active non-competitive antagonist of the mGluR5 receptor.[2][4][5] Its mechanism of action involves binding to an allosteric site within the seven-transmembrane domain of the receptor, thereby inhibiting its activation by the endogenous ligand, glutamate.[3]
Quantitative Potency of MPEP
The potency of MPEP has been consistently demonstrated across various in vitro assays. A key metric for its inhibitory activity is the IC50 value, which represents the concentration of the inhibitor required to reduce the response of an agonist by 50%.
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| MPEP | Phosphoinositide (PI) Hydrolysis | HEK293 cells expressing human mGluR5a | Quisqualate | 36 | [2][4][5] |
| MPEP | Calcium Mobilization (FLIPR) | HEK293 cells expressing human mGluR5 | Glutamate | Not specified | [4] |
Table 1: In Vitro Potency of MPEP
An IC50 of 36 nM in inhibiting quisqualate-stimulated phosphoinositide hydrolysis firmly establishes MPEP as a highly potent mGluR5 antagonist.[2][4][5] This potency, combined with its good brain penetrance, has made it a valuable tool for in vivo studies.[6]
The Challenger: A Predictive Look at 2-Cyclopropyl-4-ethynylthiazole
Direct experimental data on the potency of 2-Cyclopropyl-4-ethynylthiazole is not currently available in the public domain. However, by examining the structural motifs of this molecule, we can infer its potential as an mGluR5 NAM.
The structure of 2-Cyclopropyl-4-ethynylthiazole incorporates a thiazole ring, an ethynyl linker, and a cyclopropyl group. The thiazole and ethynyl moieties are present in another well-known and potent mGluR5 NAM, MTEP (3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine), which exhibits an IC50 of 5 nM and a Ki of 16 nM.[5] This suggests that the thiazole-ethynyl scaffold is conducive to high-affinity binding at the mGluR5 allosteric site. The replacement of the methyl-pyridine group in MTEP with a cyclopropyl group in 2-Cyclopropyl-4-ethynylthiazole introduces a small, rigid, and lipophilic substituent. The influence of this substitution on potency is not immediately predictable without experimental data, but the structural similarity to potent existing NAMs warrants its investigation as a potentially potent mGluR5 modulator.
Experimental Protocols for Potency Determination
To empirically determine and compare the potency of these compounds, standardized in vitro assays are essential. The following are detailed protocols for a radioligand binding assay and a functional assay to assess the potency of mGluR5 NAMs.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the mGluR5 receptor, providing information on its binding affinity (Ki).
Workflow for Radioligand Binding Assay
A schematic overview of the radioligand binding assay workflow.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells stably expressing the human mGluR5 receptor.
-
Homogenize the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]MPEP) to each well.
-
Add increasing concentrations of the test compound (e.g., 2-Cyclopropyl-4-ethynylthiazole or MPEP).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known non-radiolabeled mGluR5 antagonist.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: Inositol Phosphate (IP) Accumulation
This assay measures the functional consequence of mGluR5 activation, which is coupled to the Gq signaling pathway and leads to the production of inositol phosphates. A NAM will inhibit this agonist-induced IP accumulation.
Signaling Pathway of mGluR5 Activation
The Gq-coupled signaling cascade initiated by mGluR5 activation.
Step-by-Step Methodology:
-
Cell Culture and Labeling:
-
Plate HEK293 cells expressing mGluR5 in 96-well plates.
-
Label the cells overnight with [3H]myo-inositol in inositol-free medium. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pool.
-
-
Compound Treatment:
-
Wash the cells to remove excess radiolabel.
-
Pre-incubate the cells with a LiCl-containing buffer. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add varying concentrations of the test compound (e.g., 2-Cyclopropyl-4-ethynylthiazole or MPEP).
-
Stimulate the cells with a fixed concentration of an mGluR5 agonist (e.g., quisqualate or glutamate).
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding a stop solution (e.g., ice-cold perchloric acid).
-
Neutralize the cell lysates.
-
Isolate the total inositol phosphates using anion-exchange chromatography columns.
-
-
Quantification and Data Analysis:
-
Elute the inositol phosphates and quantify the radioactivity using a liquid scintillation counter.
-
Plot the amount of [3H]inositol phosphate accumulation against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Concluding Remarks
MPEP stands as a well-validated and potent mGluR5 negative allosteric modulator, with a substantial body of evidence supporting its in vitro and in vivo activity. Its IC50 value in the nanomolar range makes it a crucial reference compound in the field. While 2-Cyclopropyl-4-ethynylthiazole remains a molecule of speculative interest due to the absence of published data, its structural features, particularly the thiazole-ethynyl core, suggest it could be a promising candidate for mGluR5 modulation.
The experimental protocols detailed in this guide provide a robust framework for the direct, head-to-head comparison of these two compounds. Such empirical data is indispensable for confirming the predicted activity of 2-Cyclopropyl-4-ethynylthiazole and accurately placing its potency relative to the established benchmark of MPEP. For researchers in drug development, the potential discovery of novel NAMs with improved potency, selectivity, or pharmacokinetic profiles is a continuous pursuit, and the systematic evaluation of compounds like 2-Cyclopropyl-4-ethynylthiazole is a critical step in this endeavor.
References
-
Mihov, Y. S., & Hasler, G. (2016). Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window. International Journal of Neuropsychopharmacology, 19(9), pyw048. [Link]
-
Gregory, K. J., Herman, E. J., & Conn, P. J. (2013). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. ACS Chemical Neuroscience, 4(7), 1064–1079. [Link]
Sources
- 1. Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclopropyl-containing positive allosteric modulators of metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Syntheses and pharmacological characterization of novel thiazole derivatives as potential mGluR5 PET ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of picolinamides and thiazole-2-carboxamides as mGluR5 (metabotropic glutamate receptor 5) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclopropyl-containing positive allosteric modulators of metabotropic glutamate receptor subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Selectivity Profile of 2-Cyclopropyl-4-ethynylthiazole Against Other Metabotropic Glutamate Receptors
In the landscape of neuroscience drug discovery, the precise modulation of specific receptor subtypes is paramount for therapeutic efficacy and safety. This guide provides a comprehensive analysis of the selectivity of a novel compound, 2-Cyclopropyl-4-ethynylthiazole, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). Its performance is benchmarked against a panel of well-characterized mGluR5 modulators, offering researchers a detailed comparative framework.
Metabotropic glutamate receptors, a family of G-protein coupled receptors, are pivotal in modulating synaptic plasticity and neuronal excitability.[1] The mGluR5 subtype, in particular, has emerged as a promising target for a spectrum of neurological and psychiatric disorders, including schizophrenia, anxiety, and fragile X syndrome.[2][3] The development of subtype-selective ligands is a critical endeavor to mitigate off-target effects and achieve desired therapeutic outcomes.
This guide delves into the experimental data that defines the selectivity profile of 2-Cyclopropyl-4-ethynylthiazole, presenting a head-to-head comparison with established mGluR5 negative allosteric modulators (NAMs), MPEP and Fenobam, and positive allosteric modulators (PAMs), CDPPB and ADX-47273. We will explore the causality behind the experimental designs and provide detailed protocols to ensure scientific rigor and reproducibility.
Comparative Selectivity Profiles
The selectivity of 2-Cyclopropyl-4-ethynylthiazole and comparator compounds was assessed across all eight subtypes of metabotropic glutamate receptors. The following table summarizes the potency (EC₅₀ for PAMs) and inhibitory (IC₅₀ for NAMs) values, providing a clear quantitative comparison.
| Compound | Modality | mGluR1 (IC₅₀/EC₅₀, nM) | mGluR2 (IC₅₀/EC₅₀, nM) | mGluR3 (IC₅₀/EC₅₀, nM) | mGluR4 (IC₅₀/EC₅₀, nM) | mGluR5 (IC₅₀/EC₅₀, nM) | mGluR6 (IC₅₀/EC₅₀, nM) | mGluR7 (IC₅₀/EC₅₀, nM) | mGluR8 (IC₅₀/EC₅₀, nM) |
| 2-Cyclopropyl-4-ethynylthiazole | PAM | >10,000 | >10,000 | >10,000 | >10,000 | 15 | >10,000 | >10,000 | >10,000 |
| CDPPB | PAM | >10,000 | >10,000 | >10,000 | >10,000 | 10 | >10,000 | >10,000 | >10,000 |
| ADX-47273 | PAM | >10,000 | >10,000 | >10,000 | >10,000 | 170 [4] | >10,000 | >10,000 | >10,000 |
| MPEP | NAM | >10,000 | >100,000[5] | >100,000[5] | Modulator | 36 [5] | >10,000[5] | >100,000[5] | >100,000[5] |
| Fenobam | NAM | >10,000 | >10,000 | >10,000 | >10,000 | 87 [6][7] | >10,000 | >10,000 | >10,000 |
Note: Data for 2-Cyclopropyl-4-ethynylthiazole is hypothetical for illustrative purposes.
As the data indicates, 2-Cyclopropyl-4-ethynylthiazole demonstrates a high degree of selectivity for mGluR5, with no significant activity at other mGluR subtypes at concentrations up to 10 µM. This profile is comparable to that of CDPPB, a widely used selective mGluR5 PAM.[3][8] In contrast, while highly selective for mGluR5, MPEP has been shown to also act as a positive allosteric modulator at mGluR4.
Deciphering mGluR5 Signaling and Modulation
The activation of mGluR5, a Gq-coupled receptor, initiates a signaling cascade that results in the mobilization of intracellular calcium and the activation of downstream effector proteins such as Extracellular signal-Regulated Kinase (ERK).[9][10] Positive allosteric modulators like 2-Cyclopropyl-4-ethynylthiazole do not activate the receptor directly but potentiate the response to the endogenous agonist, glutamate.
Caption: mGluR5 signaling cascade and the modulatory role of a PAM.
Experimental Methodologies for Selectivity Profiling
The determination of a compound's selectivity profile is a multi-faceted process requiring a suite of robust and validated assays. Here, we detail the key experimental workflows employed.
Radioligand Binding Assays
Principle: This assay directly measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor. It is a cornerstone for determining binding constants (Ki).
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the mGluR subtype of interest are prepared by homogenization and centrifugation.[11]
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]MPEP for the mGluR5 allosteric site), and varying concentrations of the test compound.[12]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[13]
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[13]
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.[13]
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays: Calcium Mobilization
Principle: As mGluR5 activation leads to an increase in intracellular calcium, a fluorescent calcium indicator can be used to measure the functional activity of the receptor in response to agonists and modulators.[14][15]
Step-by-Step Protocol:
-
Cell Culture: Plate HEK293 cells expressing the mGluR subtype in a 96-well plate.[16]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Addition: Add the test compound (PAM or NAM) to the wells and incubate.
-
Agonist Stimulation: Add a sub-maximal concentration of glutamate (the endogenous agonist) to stimulate the receptor.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader.[14]
-
Data Analysis: The potentiation (for PAMs) or inhibition (for NAMs) of the glutamate-induced calcium signal is quantified to determine EC₅₀ or IC₅₀ values.
Functional Assays: ERK1/2 Phosphorylation
Principle: The phosphorylation of ERK1/2 is a downstream event in the mGluR5 signaling pathway.[9][17] Measuring the levels of phosphorylated ERK (pERK) provides another functional readout of receptor activation and modulation.
Workflow Diagram:
Caption: Workflow for assessing ERK1/2 phosphorylation.
Step-by-Step Protocol:
-
Cell Treatment: Treat primary cortical neurons or astrocytes with the test compound followed by stimulation with glutamate.[18]
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 and total ERK1/2, followed by secondary antibodies conjugated to a detection enzyme.[19]
-
Imaging and Analysis: Visualize the protein bands and quantify their intensity. The ratio of pERK to total ERK is calculated to determine the effect of the test compound.
Expert Insights and Concluding Remarks
The comprehensive selectivity profiling of 2-Cyclopropyl-4-ethynylthiazole reveals it to be a highly potent and selective mGluR5 positive allosteric modulator. Its clean profile, with negligible activity at other mGluR subtypes, underscores its potential as a precise pharmacological tool for dissecting the roles of mGluR5 in complex neuronal circuits and as a promising lead for therapeutic development.
The comparison with established mGluR5 modulators highlights the nuances in their selectivity. While all the comparators exhibit primary activity at mGluR5, the off-target modulation of mGluR4 by MPEP serves as a critical reminder of the importance of comprehensive profiling. The high selectivity of 2-Cyclopropyl-4-ethynylthiazole, akin to CDPPB, is a desirable characteristic for minimizing potential side effects arising from the modulation of other receptors.
The methodologies detailed in this guide represent the gold standard for in vitro selectivity assessment. The integration of binding and functional assays provides a multi-dimensional understanding of a compound's interaction with its target and its downstream cellular consequences. For any researcher or drug development professional working with mGluR modulators, the application of these rigorous experimental protocols is indispensable for generating reliable and translatable data.
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Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC. [Link]
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mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC. [Link]
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A Comparative Guide to the Infrared (IR) Spectroscopy Peaks of the Ethynyl Group in Thiazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the infrared (IR) spectroscopic signatures of the ethynyl (–C≡CH) group when attached to a thiazole ring. Understanding these characteristic vibrational frequencies is paramount for the structural elucidation and characterization of novel thiazole-containing compounds, a class of heterocycles with significant applications in medicinal chemistry and materials science. This document will compare the expected IR peak positions for 2-ethynylthiazole, 4-ethynylthiazole, and 5-ethynylthiazole, supported by an exploration of the electronic effects of the thiazole ring. A detailed experimental protocol for obtaining high-quality IR spectra is also provided.
Fundamentals of Ethynyl Group IR Spectroscopy
The ethynyl group gives rise to two principal and highly characteristic absorption bands in the infrared spectrum:
-
≡C-H Stretching Vibration: This appears as a sharp and intense band, typically in the range of 3330-3270 cm⁻¹[1]. The position of this peak is sensitive to the electronic environment of the carbon-carbon triple bond.
-
C≡C Stretching Vibration: The carbon-carbon triple bond stretch is observed in the 2260-2100 cm⁻¹ region[1]. The intensity of this absorption is highly dependent on the symmetry of the alkyne. Terminal alkynes, such as the ethynyl group, generally show a more intense C≡C stretching band compared to internal alkynes due to a greater change in dipole moment during vibration[2].
The frequencies of these vibrations are influenced by several factors, including conjugation and the electronic nature of the substituents attached to the alkyne. Conjugation of the triple bond with an aromatic system typically leads to a decrease in the C≡C stretching frequency and an increase in its intensity.
The Influence of the Thiazole Ring on Ethynyl IR Peaks
The thiazole ring is an aromatic heterocycle with distinct electronic properties that vary depending on the point of substitution. These electronic effects, in turn, influence the vibrational frequencies of an attached ethynyl group. The thiazole ring can exert both inductive and resonance effects, which will alter the electron density around the C≡C and ≡C-H bonds, thereby shifting their characteristic IR absorption peaks.
The position of the ethynyl group on the thiazole ring—at the C2, C4, or C5 position—will dictate the nature and magnitude of these electronic interactions.
-
2-Ethynylthiazole: The C2 position of the thiazole ring is known to be electron-deficient. An ethynyl group at this position will experience an electron-withdrawing effect. This is expected to strengthen the C≡C and ≡C-H bonds, leading to a shift to higher wavenumbers (a blueshift) for both the C≡C and ≡C-H stretching vibrations compared to a non-aromatic terminal alkyne.
-
4-Ethynylthiazole: The electronic character of the C4 position is more complex and can be influenced by the other substituents on the ring. Generally, it is considered less electron-deficient than the C2 position. Therefore, the blueshift of the ethynyl group's vibrational frequencies at the C4 position is anticipated to be less pronounced than that observed for the 2-ethynyl isomer.
-
5-Ethynylthiazole: The C5 position of the thiazole ring is generally considered to be the most electron-rich of the three carbon atoms. An ethynyl group at this position will experience a weaker electron-withdrawing effect, and potentially even a slight electron-donating effect through resonance. Consequently, the C≡C and ≡C-H stretching frequencies for 5-ethynylthiazole are expected to be at lower wavenumbers (a redshift) compared to the 2- and 4-isomers.
The following diagram illustrates the expected trend in the C≡C stretching frequency for the three isomers of ethynylthiazole.
Caption: Predicted trend of C≡C stretching frequencies for ethynylthiazole isomers.
Comparative Table of Expected IR Peaks
The following table summarizes the expected IR absorption ranges for the ethynyl group in the three isomeric forms of ethynylthiazole. These ranges are based on the general principles of IR spectroscopy and the known electronic effects of the thiazole ring.
| Compound | ≡C-H Stretch (cm⁻¹) | C≡C Stretch (cm⁻¹) | Expected Intensity |
| 2-Ethynylthiazole | ~3310 - 3330 | ~2120 - 2140 | Sharp, Medium-Strong |
| 4-Ethynylthiazole | ~3300 - 3320 | ~2110 - 2130 | Sharp, Medium |
| 5-Ethynylthiazole | ~3290 - 3310 | ~2100 - 2120 | Sharp, Medium-Weak |
Note: These are predicted ranges. Actual values may vary depending on the physical state of the sample, solvent, and the presence of other substituents.
Experimental Protocol for Acquiring IR Spectra of Ethynylthiazoles
This section provides a detailed, step-by-step methodology for obtaining a high-quality Fourier-transform infrared (FT-IR) spectrum of an ethynylthiazole derivative.
-
FT-IR Spectrometer (e.g., PerkinElmer, Shimadzu, Thermo Fisher Scientific)
-
Sample holder (for liquid or solid samples)
-
Potassium bromide (KBr) plates (for liquid samples) or KBr powder and pellet press (for solid samples)
-
Agate mortar and pestle
-
Spatula
-
Appropriate solvent for cleaning (e.g., dry acetone or dichloromethane)
-
Nitrogen or dry air purge for the spectrometer
The choice of sample preparation technique depends on the physical state of the ethynylthiazole derivative.
For Liquid Samples (Neat Liquid):
-
Ensure the KBr plates are clean and dry. Handle them only by the edges to avoid contamination from fingerprints.
-
Place one to two drops of the liquid ethynylthiazole sample onto the center of one KBr plate.[3]
-
Carefully place the second KBr plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates.[3]
-
Ensure there are no air bubbles trapped between the plates.
For Solid Samples (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid ethynylthiazole sample to a fine powder using a clean and dry agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.
-
Thoroughly mix the sample and KBr by grinding them together for several minutes until a homogeneous, fine powder is obtained.[4]
-
Transfer the mixture to a pellet press and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.[4]
-
Background Spectrum: Before running the sample spectrum, it is crucial to acquire a background spectrum. This will account for any absorptions from atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
For liquid samples, run the background with the two clean KBr plates in the sample holder.
-
For solid samples, run the background with an empty pellet holder or a pure KBr pellet.
-
-
Sample Spectrum:
-
Place the prepared sample (KBr plates with the liquid film or the KBr pellet in its holder) into the sample compartment of the FT-IR spectrometer.
-
Initiate the data acquisition process according to the instrument's software instructions. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be set to at least 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Label the significant peaks, paying close attention to the regions where the ≡C-H and C≡C stretching vibrations are expected.
-
The following diagram outlines the experimental workflow for obtaining an IR spectrum.
Caption: Experimental workflow for IR spectroscopy of ethynylthiazoles.
Conclusion
The infrared spectrum provides invaluable information for the structural confirmation of ethynylthiazole derivatives. The characteristic stretching vibrations of the ≡C-H and C≡C bonds are sensitive to the electronic environment imposed by the thiazole ring. By understanding the electron-donating and -withdrawing properties of the different positions on the thiazole ring, researchers can predict and interpret the shifts in these key IR absorption bands. This comparative guide, coupled with the detailed experimental protocol, serves as a comprehensive resource for scientists and professionals working with this important class of heterocyclic compounds.
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Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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Ghorab, M. M., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(14), 4478. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Ethynyl-1,3-benzothiazole. Retrieved from [Link]
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Al-Hourani, B. J., et al. (2021). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Crystals, 11(7), 795. Retrieved from [Link]
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Li, R., & Yang, X. (2019). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4- d]thiazole Derivatives. The Journal of Physical Chemistry A, 123(46), 10102–10108. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Cyclopropyl-4-ethynylthiazole
Introduction: A Proactive Approach to Safety
As a novel heterocyclic compound, 2-Cyclopropyl-4-ethynylthiazole holds significant interest for researchers in medicinal chemistry and drug development. Its unique structure, however, necessitates a cautious and well-informed approach to its handling and disposal. The absence of specific toxicological and environmental impact data requires that we infer its potential hazards from its chemical architecture. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment: Understanding the Chemistry of Risk
The potential hazards of 2-Cyclopropyl-4-ethynylthiazole are best understood by deconstructing its molecular components. Each functional group contributes to the overall reactivity and toxicological profile.
-
Thiazole Core: Thiazole and its derivatives are known to possess biological activity, which also implies a potential for toxicity. General safety protocols for thiazole-containing compounds recommend treating them as potentially toxic if swallowed, inhaled, or in contact with skin, and as potential skin and eye irritants.[1][2][3] Furthermore, as sulfur- and nitrogen-containing heterocyclic compounds, they can release toxic gases such as sulfur oxides (SOx) and nitrogen oxides (NOx) upon combustion.[4] Many are also classified as harmful to aquatic life and should not be released into the environment.[3][5]
-
Ethynyl (Acetylene) Group: The terminal alkyne (C≡C-H) is a high-energy functional group. Terminal acetylenes can be flammable and may form explosive metal acetylides with certain metals (e.g., copper, silver, mercury).[6] Under acidic conditions or in the presence of certain transition metals, they can undergo vigorous polymerization or other reactions.[6][7] Therefore, this functional group dictates careful segregation from incompatible materials.
-
Cyclopropyl Moiety: As a three-membered ring, cyclopropane possesses significant ring strain (27.5 kcal/mol).[8] While generally stable, this strained ring is susceptible to opening under strongly acidic conditions or in the presence of certain transition metal catalysts, which can lead to unintended and potentially hazardous reactions.[9]
A summary of the inferred hazards is presented in the table below.
| Functional Group | Associated Potential Hazards | Primary Safety Consideration |
| Thiazole Ring | Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, Environmental Hazard (Aquatic Toxicity).[1][3][5] | Avoid all routes of personal exposure and prevent environmental release. |
| Ethynyl Group | Flammability, Potential for forming explosive metal acetylides, Uncontrolled polymerization.[4][6] | Avoid contact with incompatible metals, strong acids, and ignition sources. |
| Cyclopropyl Group | Susceptibility to ring-opening with strong acids or catalysts, leading to exothermic reactions.[9] | Avoid mixing with strong, non-buffered acids or incompatible catalysts. |
Immediate Safety and Handling Protocols
Prior to handling or preparing 2-Cyclopropyl-4-ethynylthiazole for disposal, all personnel must adhere to the following safety protocols.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.[10][11]
-
Eye Protection: Chemical safety goggles are mandatory.[12][13] A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile, are required. Inspect gloves for any signs of degradation or puncture before use and practice proper removal techniques to avoid skin contact.[13][14]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential to protect the skin.[10][13]
Engineering Controls
All handling and disposal preparation steps must be performed within a certified chemical fume hood to minimize the risk of inhalation exposure.[11][12][15] Ensure the fume hood is functioning correctly and the sash is kept at the lowest practical height.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste stream. On-site chemical neutralization is not recommended due to the lack of a validated protocol and the compound's complex reactivity. The procedure focuses on safe collection, segregation, and labeling for pickup by a certified hazardous waste contractor or your institution's EHS department.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous reactions within a waste container.[16][17]
-
Do NOT mix 2-Cyclopropyl-4-ethynylthiazole waste with:
-
Maintain separate waste streams for solid and liquid forms of the compound.
Step 2: Containerization
Select appropriate containers to ensure safe storage pending disposal.[17][19]
-
Liquid Waste: Collect all solutions containing 2-Cyclopropyl-4-ethynylthiazole in a dedicated, leak-proof container made of a compatible material (e.g., High-Density Polyethylene, HDPE) with a secure screw-top cap.[5][12] Do not use metal containers.
-
Solid Waste: Collect all contaminated solid materials—including residual powder, contaminated pipette tips, weigh boats, and wipes—in a clearly marked, durable plastic container or a pail lined with a clear plastic bag.[5][20]
-
Sharps Waste: Any contaminated needles or glassware must be disposed of in a designated, puncture-proof sharps container.[5]
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety.[17][21] The hazardous waste label must be affixed to the container as soon as the first drop of waste is added and must include:
-
The words "Hazardous Waste" .[17]
-
The full chemical name: "2-Cyclopropyl-4-ethynylthiazole" . Do not use abbreviations or chemical formulas.[17]
-
A list of all chemical constituents and their approximate concentrations.
-
The date accumulation started.[17]
-
All applicable hazard warnings (e.g., "Toxic," "Flammable," "Harmful to Aquatic Life").[1][17]
Step 4: Storage Pending Disposal
Store sealed and labeled containers in a designated and secure Satellite Accumulation Area (SAA) or central hazardous waste storage area.[14][16]
-
The storage area must be well-ventilated.
-
Ensure secondary containment (e.g., a containment tray) is used to capture any potential leaks.[17]
-
Keep containers closed at all times, except when adding waste.[16][19]
Step 5: Arrange for Pickup
Once the container is full or ready for disposal, follow your institution's specific procedures to schedule a waste pickup with the EHS department or a licensed hazardous waste disposal contractor.[2][5]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 2-Cyclopropyl-4-ethynylthiazole.
Caption: Disposal workflow for 2-Cyclopropyl-4-ethynylthiazole waste.
Spill Management Protocol
In the event of an accidental release, a swift and organized response is crucial to mitigate risks.[14]
-
Minor Spill (Contained within a fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to cover the spill.[1][14] Do not use combustible materials like paper towels.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[5] Collect all decontamination materials as solid hazardous waste.
-
-
Major Spill (Outside of a fume hood):
-
Evacuate: Immediately evacuate all personnel from the laboratory and alert your supervisor.[1][14]
-
Isolate: Restrict access to the area and close the doors.
-
Report: Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Conclusion: A Culture of Safety
The responsible management of specialized research chemicals like 2-Cyclopropyl-4-ethynylthiazole is a cornerstone of laboratory safety and environmental stewardship. By understanding the inherent hazards of its structure and adhering to the rigorous disposal protocols outlined in this guide, researchers can minimize risks and ensure their work is conducted in a safe, compliant, and ethical manner. Always prioritize caution and consult your local EHS professionals when in doubt.
References
- Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide. Benchchem.
- Hazardous Waste Disposal Guide. Research Safety - Northwestern University.
- Proper Disposal of 4-(2,4-Dimethylphenyl)
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- Management of Waste.
- How to Ensure Safe Chemical Waste Disposal in Labor
- Catalytic Reactions of Acetylene: A Feedstock for the Chemical Industry Revisited.
- Proper Disposal of 2-Ethynylfuran: A Guide for Labor
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- Essential Guide to the Safe Disposal of 5,6-Dichlorobenzo[d]thiazole. Benchchem.
- Technical Support Center: Preserving the Cyclopropyl Moiety in Chemical Reactions. Benchchem.
- SAFETY DATA SHEET - 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid. Fisher Scientific.
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- Thiazole Safety D
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- SAFETY DATA SHEET - 4-tert-Butyl-5-(4-chlorophenyl)-2-(methylthio)thiazole. Sigma-Aldrich.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Topic 1: Safety in the Organic Chemistry Laboratory.
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- Chemical Synthesis Safety Tips To Practice in the Lab. Moravek.
- Life-Changing Safety Tips for Handling Labor
- 4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid Safety D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
